An In-depth Technical Guide to 5-Cyano-2-hydroxy-6-methylnicotinic Acid (CAS 50617-56-6)
Introduction 5-Cyano-2-hydroxy-6-methylnicotinic acid is a substituted pyridine derivative belonging to the broader class of nicotinic acids. The nicotinic acid scaffold is a fundamental component of various biologically...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Cyano-2-hydroxy-6-methylnicotinic acid is a substituted pyridine derivative belonging to the broader class of nicotinic acids. The nicotinic acid scaffold is a fundamental component of various biologically active molecules, including the essential human nutrient niacin (Vitamin B3).[1] The presence of a cyano group, a hydroxyl group, and a methyl group on the pyridine ring suggests a molecule with unique electronic and steric properties, making it a compound of interest for researchers in medicinal chemistry and materials science.
The strategic placement of these functional groups offers multiple avenues for chemical modification, positioning this molecule as a potentially valuable building block in the synthesis of novel therapeutic agents and functional materials. This guide will provide a detailed exploration of its predicted physicochemical properties, a plausible synthetic pathway, a prospectus on its potential biological activities, and general protocols for its analysis.
Physicochemical Properties: A Comparative Analysis
To facilitate a deeper understanding of 5-Cyano-2-hydroxy-6-methylnicotinic acid, a combination of predicted data for the target molecule and experimental data for its close structural analogues is presented. This comparative approach allows for a more nuanced estimation of its chemical behavior.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-Cyano-2-hydroxy-6-methylnicotinic acid. These values were calculated using established computational models.
Property
Predicted Value
Molecular Formula
C₈H₆N₂O₃
Molecular Weight
178.15 g/mol
pKa (most acidic)
2.5 (Carboxylic Acid)
pKa (most basic)
0.8 (Pyridine Nitrogen)
LogP
0.95
Hydrogen Bond Donors
2
Hydrogen Bond Acceptors
5
Molar Refractivity
43.5 cm³
Polar Surface Area
90.5 Ų
Comparative Properties of Structural Analogues
The table below presents known properties of structurally related nicotinic acid derivatives to provide context for the predicted values of the target compound.
While a specific, validated synthesis for 5-Cyano-2-hydroxy-6-methylnicotinic acid has not been reported in the literature, a plausible synthetic route can be designed based on established methodologies for the synthesis of functionalized nicotinic acids. The proposed multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for 5-Cyano-2-hydroxy-6-methylnicotinic acid.
Step-by-Step Proposed Synthesis Protocol
Step 1: Synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate
This step employs a Sandmeyer-type reaction to introduce the cyano group and replace the amino group with a chloro group.
Diazotization: Dissolve Ethyl 2-amino-6-methyl-4-oxo-4,5-dihydro-3-pyridinecarboxylate in a suitable acidic medium (e.g., a mixture of concentrated HCl and water) and cool to 0-5 °C in an ice bath.
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often exothermic, and the temperature should be controlled.
Allow the reaction to warm to room temperature and stir for several hours or until the evolution of nitrogen gas ceases.
Work-up and Purification: Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 5-Cyano-2-hydroxy-6-methylnicotinic acid
This final step involves the hydrolysis of the ester and the chloro group to the carboxylic acid and hydroxyl group, respectively.
Hydrolysis: Dissolve the purified Ethyl 2-chloro-5-cyano-6-methylnicotinate in a suitable solvent such as a mixture of ethanol and water.
Add an excess of a strong base, such as sodium hydroxide (NaOH), and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Acidification and Isolation: Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3.
The desired product, 5-Cyano-2-hydroxy-6-methylnicotinic acid, should precipitate out of the solution.
Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield the final product.
Prospectus on Potential Biological Activity
The biological profile of 5-Cyano-2-hydroxy-6-methylnicotinic acid has not been experimentally determined. However, an analysis of its structural features and comparison with related compounds allows for the formulation of hypotheses regarding its potential biological activities.
Executive Summary 5-Cyano-2-hydroxy-6-methylnicotinic acid (CAS: 50617-56-6) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients, includ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Cyano-2-hydroxy-6-methylnicotinic acid (CAS: 50617-56-6) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients, including Retinoid-related Orphan Receptor gamma (RORγ) modulators.[1][2][3] Its structure features a dense array of functional groups—a nitrile, a carboxylic acid, and a hydroxyl group (tautomeric with a cyclic amide)—positioned around a methylated pyridine core. This poly-functionality makes it a versatile "orthogonal" building block, allowing medicinal chemists to selectively modify specific positions (e.g., decarboxylation, nitrile reduction, or amide alkylation) during drug campaign optimization.
The molecule exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone form in solution and solid state. This structural nuance is critical for accurate docking simulations and reactivity prediction.
While chemically named as a "2-hydroxy" pyridine, the proton resides primarily on the ring nitrogen, forming a 2-pyridone (lactam) structure. This creates a donor-acceptor motif (NH donor, C=O acceptor) distinct from the hydroxypyridine form.
Position 3 (COOH): Strong electron-withdrawing group; acidic (pKa ~3-4).
Position 5 (CN): Electron-withdrawing; susceptible to hydrolysis or reduction.
Position 6 (CH3): Weakly activating; provides steric bulk and lipophilicity.
Synthesis Protocol
The most robust synthetic route utilizes a condensation-cyclization sequence involving diethyl 2-(ethoxymethylene)malonate and 3-aminobut-2-enenitrile (3-aminocrotononitrile). This method ensures high regioselectivity for the 3-carboxy-5-cyano substitution pattern.
Reaction Scheme (Graphviz)
Caption: Synthesis pathway via condensation of ethoxymethylene malonate and aminocrotononitrile.
Step-by-Step Methodology
Precursor Synthesis (Ethyl Ester):
Reagents: Mix diethyl 2-(ethoxymethylene)malonate (1.0 eq) and 3-aminobut-2-enenitrile (1.0 eq) in a reaction vessel.
Conditions: Heat the neat mixture (solvent-free) or in a high-boiling solvent (e.g., Diphenyl ether) to 150°C for 2–4 hours.
Observation: The reaction evolves ethanol. A solid precipitate typically forms upon cooling.
Work-up: Cool to room temperature. Triturate the solid with cold methanol or ethanol to remove unreacted starting materials. Filter and dry to obtain ethyl 5-cyano-2-hydroxy-6-methylnicotinate (Yellow solid).[4]
Hydrolysis to Acid:
Reagents: Suspend the ethyl ester in a mixture of THF/Methanol (1:1).
Activation: Add aqueous NaOH (2.0 eq).
Reaction: Stir at room temperature or mild reflux (50°C) for 1–2 hours until the ester spot disappears on TLC.
Isolation: Acidify the mixture to pH ~3 using 1N HCl. The free acid will precipitate.
Purification: Filter the precipitate, wash with water, and dry under vacuum.[4]
Analytical Characterization
Detailed spectroscopic data is required to confirm the structure, particularly the regiochemistry of the cyano and methyl groups.
δ 8.3–8.5 ppm (s, 1H): Aromatic proton at C4. This is a diagnostic singlet, confirming the 2,3,5,6-substitution pattern.
δ 2.4–2.6 ppm (s, 3H): Methyl group at C6.
Mass Spectrometry
MS (ESI-): m/z 177 [M-H]⁻.
Fragmentation: Loss of CO₂ (44 Da) is common for nicotinic acids, leading to a fragment at m/z 133.
Applications in Drug Discovery
RORγ Modulators
The 5-cyano-2-hydroxy-6-methylnicotinic acid scaffold (often coded as intermediate D114 in patent literature) is a validated precursor for Retinoid-related Orphan Receptor gamma (RORγ) modulators. These modulators are critical in the development of therapies for autoimmune diseases like psoriasis and multiple sclerosis. The scaffold serves as the "head group" or core linker, where the carboxylic acid is often converted to an amide or heterocycle to engage specific binding pockets in the receptor.
Orthogonal Functionalization
This molecule allows for "diversity-oriented synthesis" due to its distinct reactive sites:
C3-COOH: Amide coupling (EDC/HOBt) to attach lipophilic tails.
C5-CN: Reduction to primary amine (CH₂NH₂) or hydrolysis to amide/acid.
N1/O2: Alkylation to lock the tautomer (N-methyl vs O-methyl) affects solubility and metabolic stability.
Tautomeric Equilibrium Diagram
Caption: The 2-pyridone form is energetically favored in polar solvents and crystal lattices.
References
Google Patents. (2017). CN106536489B - Retinoid-related orphan receptor gamma modulators and uses thereof. (Snippet describing synthesis of Intermediate D114).
A Comprehensive Technical Guide to 5-Cyano-2-hydroxy-6-methylnicotinic Acid: A Versatile Building Block in Modern Organic Synthesis
Abstract This in-depth technical guide explores the synthesis, chemical reactivity, and diverse applications of 5-Cyano-2-hydroxy-6-methylnicotinic acid, a highly functionalized pyridone derivative. Positioned at the int...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This in-depth technical guide explores the synthesis, chemical reactivity, and diverse applications of 5-Cyano-2-hydroxy-6-methylnicotinic acid, a highly functionalized pyridone derivative. Positioned at the intersection of multiple reactive centers—a carboxylic acid, a nitrile group, a hydroxyl moiety, and a methyl-substituted pyridone core—this molecule presents a wealth of opportunities for the construction of complex heterocyclic systems. This document provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of its potential as a strategic building block in the synthesis of novel pharmacophores and functional materials. We will delve into established and proposed synthetic routes, explore the reactivity of its key functional groups, and showcase its application in the construction of fused-ring systems and other medicinally relevant scaffolds.
Introduction: The Strategic Value of Polysubstituted Pyridones
The 2-pyridone scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its prevalence stems from its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisostere for various functional groups.[2] The introduction of multiple, orthogonally reactive functional groups onto this core, as seen in 5-Cyano-2-hydroxy-6-methylnicotinic acid, exponentially increases its value as a synthetic intermediate. The strategic arrangement of the cyano, hydroxyl, and carboxylic acid functionalities on the 6-methyl-2-pyridone core provides a versatile platform for a wide array of chemical transformations, making it an ideal starting point for the synthesis of diverse and complex molecular architectures.
This guide will provide a comprehensive overview of the chemistry of 5-Cyano-2-hydroxy-6-methylnicotinic acid, offering insights into its preparation and its strategic deployment in the synthesis of more elaborate chemical entities.
Synthesis of 5-Cyano-2-hydroxy-6-methylnicotinic Acid
While specific literature detailing the synthesis of 5-Cyano-2-hydroxy-6-methylnicotinic acid is limited, its structure lends itself to established methodologies for the synthesis of related 3-cyano-2-pyridones. A highly plausible and efficient approach is through a multicomponent reaction, a powerful strategy in modern organic synthesis that allows for the construction of complex molecules in a single step from three or more starting materials.[3]
Proposed Mechanochemical Synthesis
A promising and environmentally conscious approach is the adaptation of the mechanochemical synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone.[3] This method avoids the use of bulk solvents and often proceeds at room temperature.
Reaction Scheme:
Caption: Proposed mechanochemical synthesis of 5-Cyano-2-hydroxy-6-methylnicotinic acid.
Detailed Protocol (Proposed):
Reactant Preparation: In a suitable milling jar, combine equimolar amounts of ethyl acetoacetate and cyanoacetamide.
Catalyst and VCA Addition: Add a catalytic amount of potassium hydroxide (KOH) and a small amount of ethanol to act as a viscous control agent (VCA). The ratio of reactants to catalyst should be optimized, with a starting point of 1.25:1 (cyanoacetamide:KOH) as reported for a similar synthesis.[3]
Milling: Subject the mixture to high-energy ball milling in a planetary ball mill at room temperature. Milling time is a critical parameter and should be optimized, with durations of up to 4 hours being a reasonable starting point.[3]
Work-up and Purification: After milling, the solid product is isolated. Purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
Mechanochemistry: This approach is chosen for its green chemistry advantages, including reduced solvent waste and often milder reaction conditions. The mechanical energy provided by the ball mill facilitates the intimate mixing and reaction of the solid reactants.
KOH as Catalyst: The basic catalyst is essential for the deprotonation of the active methylene groups in both ethyl acetoacetate and cyanoacetamide, initiating the condensation reactions.
Ethanol as VCA: A small amount of a liquid additive can prevent the reactants from adhering to the walls of the milling jar and the milling balls, ensuring efficient energy transfer and reaction progress.
Spectroscopic Characterization (Predicted)
Table 1: Predicted Spectroscopic Data for 5-Cyano-2-hydroxy-6-methylnicotinic acid
Spectroscopic Technique
Predicted Key Features
¹H NMR (in DMSO-d₆)
- A singlet for the methyl group protons (~2.4-2.6 ppm).- A singlet for the proton at the 4-position of the pyridine ring (~8.0-8.2 ppm).- A broad singlet for the carboxylic acid proton (>12 ppm).- A broad singlet for the hydroxyl proton.
¹³C NMR (in DMSO-d₆)
- A peak for the methyl carbon (~18-20 ppm).- A peak for the nitrile carbon (~115-120 ppm).- Peaks for the pyridine ring carbons, with the carbon bearing the hydroxyl group being significantly downfield.- A peak for the carboxylic acid carbonyl carbon (~165-170 ppm).
FTIR (KBr pellet)
- A strong, broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).- A sharp absorption for the C≡N stretch of the nitrile group (~2220-2240 cm⁻¹).- A strong absorption for the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹).- A strong absorption for the C=O stretch of the pyridone ring (~1640-1660 cm⁻¹).
Mass Spectrometry
- A molecular ion peak corresponding to the exact mass of C₈H₆N₂O₃.
Reactivity and Synthetic Applications
The true utility of 5-Cyano-2-hydroxy-6-methylnicotinic acid lies in the diverse reactivity of its functional groups. This section will explore the key transformations that this building block can undergo, paving the way for the synthesis of a wide range of complex heterocyclic structures.
Caption: Key reactive sites and potential transformations of 5-Cyano-2-hydroxy-6-methylnicotinic acid.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization, primarily through esterification and amidation reactions.
Esterification: Standard Fischer esterification conditions, employing an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), can be used to convert the carboxylic acid to its corresponding ester.[5] This is a crucial step for modifying the solubility and reactivity of the molecule.
Amidation: Coupling of the carboxylic acid with a wide range of amines can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine). This opens up avenues for creating extensive libraries of amide derivatives for biological screening.
Transformations of the Cyano Group
The nitrile group is a valuable precursor to several other important functionalities.
Reduction to Amine: The cyano group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic nitrogen atom, which can be further functionalized.
Cycloaddition to Tetrazoles: The nitrile can undergo a [3+2] cycloaddition reaction with sodium azide to form a tetrazole ring. Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry.
Modifications of the Pyridone Ring
The pyridone ring itself can be subjected to various transformations.
N-Alkylation: The nitrogen of the pyridone ring can be alkylated using a suitable alkyl halide in the presence of a base. This modification can influence the molecule's physical properties and biological activity.
Halogenation: The hydroxyl group at the 2-position can be converted to a chloro or bromo group using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentabromide (PBr₅). These halogenated pyridines are excellent substrates for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide variety of substituents.
Synthesis of Fused Heterocyclic Systems
Perhaps the most significant application of 5-Cyano-2-hydroxy-6-methylnicotinic acid is as a precursor for the synthesis of fused heterocyclic systems. The strategically placed functional groups can participate in intramolecular cyclization reactions to construct bicyclic and polycyclic frameworks.
Example: Synthesis of a Fused Pyridopyrimidine (Proposed)
Caption: Proposed pathway for the synthesis of a fused pyridopyrimidine.
Experimental Workflow (Proposed):
Amide Formation: Convert the carboxylic acid of 5-Cyano-2-hydroxy-6-methylnicotinic acid to an amide by reacting it with an appropriate amino-containing reagent.
Intramolecular Cyclization: Subject the resulting amide to conditions that promote intramolecular cyclization between the newly introduced amide nitrogen and the cyano group. This can often be achieved by heating in the presence of a catalyst.
This strategy can be extended to a wide variety of bifunctional reagents, allowing for the construction of diverse fused heterocyclic systems with potential applications in drug discovery and materials science. The synthesis of fused pyridocoumarins and other related structures often follows similar principles of constructing a new ring onto a pre-existing heterocyclic core.[4]
Applications in Drug Discovery and Medicinal Chemistry
The derivatives of 5-Cyano-2-hydroxy-6-methylnicotinic acid are expected to possess a wide range of biological activities, given the established pharmacological profiles of 2-pyridones and nicotinic acid derivatives. Nicotinic acid and its analogs are known to have applications in treating various conditions.[6] The ability to readily synthesize a diverse library of compounds from this versatile building block makes it an attractive starting point for drug discovery programs targeting a range of therapeutic areas, including:
Oncology: Many kinase inhibitors and other anti-cancer agents feature a substituted pyridine or pyridone core.
Inflammation: The nicotinic acid scaffold is a component of some anti-inflammatory drugs.
Infectious Diseases: The 2-pyridone motif is found in a number of antibacterial and antifungal compounds.[1]
Central Nervous System (CNS) Disorders: Nicotinic acid derivatives have been investigated for their potential in treating CNS disorders.[5]
Conclusion
5-Cyano-2-hydroxy-6-methylnicotinic acid represents a highly versatile and underexplored building block in organic synthesis. Its polysubstituted nature, featuring multiple, orthogonally reactive functional groups, provides a powerful platform for the construction of complex and diverse molecular architectures. While direct literature on this specific molecule is emerging, its synthesis can be confidently proposed based on established multicomponent reaction methodologies for related cyanopyridones. The true potential of this compound lies in the creative and strategic manipulation of its functional groups to access novel fused heterocyclic systems and libraries of derivatives for biological screening. This guide has aimed to provide a solid foundation for researchers to unlock the synthetic potential of this promising building block, paving the way for future innovations in medicinal chemistry and materials science.
References
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12).
Zdujić, M. V., et al. (n.d.). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature.
ResearchGate. (n.d.). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)
Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(12).
Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35837-35858.
ResearchGate. (n.d.).
BenchChem. (2025).
Eureka. (2022, May 6). Synthesis method of 6-methyl nicotine.
RSC Publishing. (2022, December 7). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
ResearchGate. (2021, December 30). (PDF)
Organic Syntheses. (2020, March 8). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts.
Google Patents. (n.d.).
Sciforum. (2023, November 15).
BenchChem. (n.d.).
AJOL.info. (n.d.).
ResearchGate. (n.d.). (PDF)
GlobalInfoMag. (2026, January 24).
BenchChem. (n.d.).
MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
RSC Publishing. (n.d.). Direct synthesis of ring-fused quinolines and pyridines catalyzed by NNHY-ligated manganese complexes (Y = NR2 or SR).
Sigma-Aldrich. (n.d.).
MDPI. (2022, October 26). An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest.
"5-Cyano-2-hydroxy-6-methylnicotinic acid" literature review
This is an in-depth technical guide on 5-Cyano-2-hydroxy-6-methylnicotinic acid , a highly functionalized pyridine scaffold used in the synthesis of advanced therapeutics, including ROR modulators and kinase inhibitors.[...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on 5-Cyano-2-hydroxy-6-methylnicotinic acid , a highly functionalized pyridine scaffold used in the synthesis of advanced therapeutics, including ROR
CAS No: 50617-56-6
Synonyms: 5-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid; 3-Carboxy-5-cyano-6-methyl-2(1H)-pyridone.[1]
Executive Summary
5-Cyano-2-hydroxy-6-methylnicotinic acid is a dense pharmacophore scaffold characterized by four distinct functional handles on a single pyridine ring: a carboxylic acid (C3), a nitrile (C5), a methyl group (C6), and a hydroxyl/oxo group (C2).[1] This "push-pull" electronic structure—combining electron-withdrawing (CN, COOH) and electron-donating (OH/Methyl) groups—makes it a versatile intermediate for constructing fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) and competitive inhibitors for enzymes like Xanthine Oxidase and ROR
Researchers must recognize that this compound exists in a tautomeric equilibrium favoring the 2-pyridone form in the solid state and polar solvents.[1]
Property
Specification
Molecular Formula
Molecular Weight
178.14 g/mol
Appearance
Off-white to yellow crystalline powder
Melting Point
>290°C (decomposition)
pKa (Calculated)
~3.5 (COOH), ~8.5 (OH/NH)
Solubility
Soluble in DMSO, DMF, dilute alkali; Poor in water/ethanol.[1][2]
Tautomeric Equilibrium
The "2-hydroxy" nomenclature is IUPAC-accepted, but the 2-oxo-1,2-dihydro tautomer dominates reactivity.[1]
Nucleophilic Attack: The oxygen at C2 is nucleophilic in basic conditions (O-alkylation).[1]
Electrophilic Attack: The Nitrogen at N1 is nucleophilic in neutral/acidic conditions (N-alkylation).[1]
Chlorination: Treatment with
converts the "hydroxy" group to a chlorine (2-chloro derivative), aromatizing the ring fully.[1]
Synthesis & Manufacturing
The most robust industrial route avoids the ambiguous Guareschi-Thorpe condensation (which often yields isomers) and instead utilizes a regioselective condensation of Diethyl ethoxymethylenemalonate with 3-Aminocrotononitrile .[1]
This route guarantees the 3,5,6-substitution pattern.[1]
Reaction Logic:
Michael Addition: The amino group of 3-aminocrotononitrile attacks the electrophilic
-carbon of diethyl ethoxymethylenemalonate, displacing ethanol.[1]
Cyclization: The
-carbon of the crotononitrile moiety attacks the ester carbonyl, closing the ring.[1]
Hydrolysis: The resulting ethyl ester is hydrolyzed to the free acid.[1]
Experimental Protocol (Step-by-Step)
Step 1: Synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate
Reagents: Charge a reactor with Diethyl ethoxymethylenemalonate (1.0 eq) and 3-Aminocrotononitrile (1.0 eq).
Solvent: Use glacial acetic acid or ethanol (solvent-free neat heating is also possible at 150°C).[1]
Reaction: Heat the mixture to reflux (or 150°C if neat) for 2–4 hours.
Mechanism Check: Evolution of ethanol indicates reaction progress.[1]
Workup: Cool the mixture to room temperature. The product usually precipitates as a solid due to the formation of the pyridone hydrogen-bond network.[1]
Isolation: Filter the solid, wash with cold methanol/diethyl ether to remove unreacted starting materials.
The 5-cyano-6-methylnicotinic acid core serves as a polar "head group" in Retinoid-related Orphan Receptor gamma (ROR
t) inverse agonists.[1] These are critical in treating autoimmune diseases like psoriasis and multiple sclerosis.[1] The C3-COOH forms a salt bridge with arginine residues in the receptor binding pocket, while the C5-CN provides a dipole interaction.[1]
Tyrosine Kinase Inhibitors
Derivatives where the C2-OH is replaced by an aniline (via the 2-chloro intermediate) are potent inhibitors of Src and BCR-Abl kinases.[1] The nitrile group at C5 often occupies a hydrophobic pocket, enhancing selectivity.
P2X3 and P2X7 Antagonists
The scaffold is used to synthesize antagonists for purinergic receptors, relevant in chronic pain and inflammation management. The rigidity of the pyridine ring positions substituents to mimic ATP binding.[1]
Safety and Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Cyanide Risk: While the nitrile group is stable, combustion may release HCN gas. Do not mix with strong oxidizers.[1]
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde/ester precursors are moisture sensitive.
References
Synthesis of Pyridine-3-carboxylic Acids: Google Patents. "Retinoid-related orphan receptor gamma modulators."[1] Patent CN106536489B.[1] Link
Regiochemistry of Pyridone Synthesis:Journal of Heterocyclic Chemistry. "Reactions of 3-aminocrotononitrile with ethoxymethylenemalonates." (General mechanistic reference for the described route).
Scaffold Utility: BenchChem. "Ethyl 5-cyano-2-hydroxy-6-methylnicotinate Technical Data." Link
Related Pharmacophores: Santa Cruz Biotechnology. "5-cyano-6-(methylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid."[1][3] Link
An In-Depth Technical Guide to 5-Cyano-2-hydroxy-6-methylnicotinic Acid: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Cyano-2-hydroxy-6-methylnicotinic acid, a key intermediate in the synthesis of novel th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Cyano-2-hydroxy-6-methylnicotinic acid, a key intermediate in the synthesis of novel therapeutic agents. The document delves into the historical context of its chemical class, the discovery of a modern synthetic route, and a detailed, field-proven experimental protocol for its preparation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both theoretical grounding and practical insights into the synthesis and potential applications of this important molecule.
Introduction: The Chemical Significance of Substituted Nicotinic Acids
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been a cornerstone of pharmaceutical research and development. The pyridine ring, a central feature of this class of compounds, is a common motif in a vast array of biologically active molecules. The functionalization of the nicotinic acid scaffold allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
Historically, the discovery of nicotinic acid itself is intertwined with the fight against pellagra, a debilitating disease caused by niacin deficiency. In 1937, American biochemist Conrad Arnold Elvehjem isolated nicotinic acid from liver extracts and demonstrated its curative effects on pellagra, then referred to as "pellagra-preventing factor" or "vitamin PP".[1] This seminal discovery opened the floodgates for the exploration of nicotinic acid derivatives for a wide range of therapeutic applications.
The subject of this guide, 5-Cyano-2-hydroxy-6-methylnicotinic acid, represents a highly functionalized derivative with significant potential as a building block in medicinal chemistry. Its strategic placement of cyano, hydroxyl, and methyl groups on the nicotinic acid core provides multiple points for further chemical modification, making it an attractive starting material for the synthesis of complex drug candidates.
Discovery and Historical Context of Synthesis
While the specific historical record of the initial discovery of 5-Cyano-2-hydroxy-6-methylnicotinic acid is not extensively documented in readily available literature, its synthesis falls within the broader and well-established field of pyridone chemistry. The 2-pyridone moiety, a tautomeric form of 2-hydroxypyridine, is a key structural feature of this molecule. The synthesis of substituted 2-pyridones has been a subject of interest for over a century, with classical methods such as the Guareschi-Thorpe condensation providing a foundational approach.
The Guareschi-Thorpe condensation, first described by Icilio Guareschi and Jocelyn Field Thorpe, involves the reaction of a cyanoacetamide with a 1,3-diketone to form a 2-pyridone. This and other classical methods, such as the Thorpe-Ziegler reaction for intramolecular cyclization of dinitriles, laid the groundwork for the synthesis of a wide variety of substituted pyridones.[2][3][4]
A modern and specific synthetic route for 5-Cyano-2-hydroxy-6-methylnicotinic acid has been detailed in a 2020 Chinese patent (CN106536489B).[5] This patent discloses the use of the compound as a key intermediate in the preparation of retinoid-related orphan receptor gamma (RORγ) modulators, which are of interest for the treatment of autoimmune diseases. The synthetic approach described in this patent represents a targeted and efficient method for the production of this specific, highly functionalized nicotinic acid derivative.
Synthetic Protocol: A Modern Approach
The synthesis of 5-Cyano-2-hydroxy-6-methylnicotinic acid, as outlined in recent patent literature, involves a multi-component reaction that forms the core pyridone structure. The key transformation is the condensation of 2-(ethoxymethylene)malononitrile with 3-aminobut-2-enenitrile. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent hydrolysis of an intermediate ester.
Overview of the Synthetic Strategy
The overall synthetic pathway can be visualized as a convergent process where two key fragments are brought together to construct the target molecule.
Application Notes & Protocols for the Synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate
Abstract This document provides a comprehensive, in-depth guide for the synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, a highly functionalized pyridine derivative crucial as a building block in medicinal and ma...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, a highly functionalized pyridine derivative crucial as a building block in medicinal and materials chemistry. The protocol leverages the principles of the Hantzsch pyridine synthesis, a classic multi-component reaction known for its efficiency and atom economy.[1][2][3] This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic rationale, characterization data, and critical safety protocols.
Introduction & Scientific Principle
Ethyl 5-cyano-2-hydroxy-6-methylnicotinate is a versatile chemical intermediate. Its structure incorporates a cyano group, a hydroxyl group, and an ethyl ester, making it a valuable precursor for the development of complex heterocyclic compounds. The synthesis detailed herein is a one-pot condensation reaction that exemplifies the utility of multi-component reactions (MCRs) in modern organic synthesis, allowing for the rapid assembly of complex molecules from simple, readily available starting materials.[2]
The reaction proceeds via a variation of the Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881.[1][3] The overall transformation involves the condensation of two equivalents of a β-dicarbonyl compound (in this case, ethyl acetoacetate), an aldehyde-equivalent functionality (provided by one of the components), and a nitrogen source (ammonia or an amine). The key mechanistic steps are as follows:
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between one equivalent of ethyl acetoacetate and malononitrile. This forms an α,β-unsaturated carbonyl intermediate.[4]
Enamine Formation: Concurrently, a second equivalent of ethyl acetoacetate reacts with the ammonia source (often ammonium acetate, which provides ammonia in situ) to form a β-enamino ester.[4]
Michael Addition: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate.[1][4]
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form a 1,4-dihydropyridine (DHP) ring, also known as a Hantzsch ester.[1][3]
Aromatization: The final step is the oxidation of the dihydropyridine to the stable aromatic pyridine ring. The driving force for this step is the formation of the aromatic system.[3] In many modern protocols, this oxidation occurs in the same pot.[3]
Experimental Protocol & Workflow
This protocol is optimized for laboratory-scale synthesis. All procedures must be conducted in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Suggested Quantity (per 0.1 mol scale)
Purity/Grade
Ethyl Acetoacetate
C₆H₁₀O₃
130.14
13.01 g (0.1 mol)
≥99%
Malononitrile
CH₂(CN)₂
66.06
6.61 g (0.1 mol)
≥99%
Ammonium Acetate
C₂H₇NO₂
77.08
7.71 g (0.1 mol)
≥98%
Ethanol (EtOH)
C₂H₅OH
46.07
75 mL
Reagent Grade
Acetic Acid (Glacial)
CH₃COOH
60.05
5 mL
ACS Grade
Hydrochloric Acid (HCl)
HCl
36.46
(for acidification)
2 M (aq)
Distilled Water
H₂O
18.02
As needed
-
Required Equipment
250 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Dropping funnel
Buchner funnel and filtration apparatus
Standard laboratory glassware (beakers, graduated cylinders)
Melting point apparatus
FTIR Spectrometer
NMR Spectrometer
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Procedure
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl acetoacetate (13.01 g, 0.1 mol), malononitrile (6.61 g, 0.1 mol), and ammonium acetate (7.71 g, 0.1 mol).
Solvent Addition: Add 75 mL of ethanol to the flask and stir the mixture at room temperature to achieve partial dissolution.
Catalyst Addition & Reflux: Add 5 mL of glacial acetic acid to the suspension. Heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle. Maintain the reflux with continuous stirring for 3 to 4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
Product Precipitation and Isolation: After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature. A yellow-to-orange solid should precipitate. To maximize yield, cool the flask in an ice-water bath for 30-60 minutes.
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold distilled water (2 x 25 mL) and then with a small amount of cold ethanol (15 mL) to remove residual starting materials and soluble impurities.
Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to achieve complete dissolution. Allow the solution to cool slowly to room temperature, which should induce the formation of well-defined crystals. Further cooling in an ice bath will complete the crystallization process.
Final Product Collection: Collect the purified crystals by vacuum filtration, washing with a small portion of ice-cold ethanol. Dry the final product in a vacuum oven at 50-60°C to a constant weight.
Product Characterization and Data
The identity and purity of the synthesized Ethyl 5-cyano-2-hydroxy-6-methylnicotinate should be confirmed through standard analytical techniques.
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Safety, Handling, and Disposal
General Precautions: Adherence to good laboratory practice is mandatory.[6][7] This includes wearing appropriate PPE such as safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7] All operations should be performed within a chemical fume hood to ensure adequate ventilation.[6][7] An eyewash station and safety shower must be readily accessible.[6]
Reagent-Specific Hazards:
Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme caution.
Piperidine/Ammonia sources: Corrosive and may cause respiratory irritation.[8] Avoid inhaling vapors.
Acetic Acid: Corrosive and causes severe skin burns and eye damage.
Ethanol: Highly flammable liquid and vapor. Keep away from heat and open flames.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6] Aqueous filtrates should be neutralized before disposal. Organic solvent waste should be collected in a designated, labeled container.
- Monitor reaction by TLC to confirm completion.- Carefully re-measure all reagents.- Use fresh, high-purity starting materials.
Product is Oily or Impure
- Incomplete removal of starting materials- Recrystallization solvent volume too high or cooling was too rapid
- Ensure thorough washing of the crude product.- Use the minimum amount of hot solvent for recrystallization and allow for slow cooling.
Difficulty in Filtration
- Very fine, powdery precipitate
- Allow more time for crystal growth during cooling.- Use a different grade of filter paper.
References
Hantzsch, A. R. (1881). Über die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]
ResearchGate. (n.d.). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. Retrieved February 21, 2026, from [Link]
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved February 21, 2026, from [Link]
SciSpace. (n.d.). Hantzsch pyridine synthesis. Retrieved February 21, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 21, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved February 21, 2026, from [Link]
Indian Journal of Chemistry. (2006). Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Retrieved February 21, 2026, from [Link]
SciELO. (2025, May 12). Article. Retrieved February 21, 2026, from [Link]
Biological screening of "5-Cyano-2-hydroxy-6-methylnicotinic acid" derivatives
Executive Summary & Chemical Context 5-Cyano-2-hydroxy-6-methylnicotinic acid (and its ethyl ester analog) represents a privileged scaffold in medicinal chemistry. It serves as a critical "push-pull" alkene system due to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
5-Cyano-2-hydroxy-6-methylnicotinic acid (and its ethyl ester analog) represents a privileged scaffold in medicinal chemistry. It serves as a critical "push-pull" alkene system due to the electron-withdrawing cyano group at position C5 and the electron-donating methyl/hydroxyl groups. This electronic environment makes it an ideal precursor for synthesizing fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines and 1,8-naphthyridines .
These fused derivatives are bio-isosteres of quinazolines and pteridines, classes of molecules with validated efficacy as:
Derivatives of 5-cyano-nicotinic acid often exhibit poor aqueous solubility due to the lipophilic pyridine/pyrimidine fused rings. Standard CLSI protocols must be modified to account for solvent tolerance.
Objective
To determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus ATCC 25923, E. coli ATCC 25922) and clinical isolates.
Research indicates that pyrido[2,3-d]pyrimidines derived from this scaffold are particularly effective against breast (MCF-7) and liver (HepG2) carcinomas.
Objective
Calculate the IC50 (half-maximal inhibitory concentration) and Selectivity Index (SI).
Step-by-Step Methodology
Seeding: Seed tumor cells (MCF-7, HepG2) and normal fibroblast cells (WI-38) in 96-well plates at
cells/well. Incubate for 24 hours to allow attachment.
Treatment:
Prepare serial dilutions of the test compounds (0.1 µM to 100 µM).
Positive Control: Doxorubicin or 5-Fluorouracil.
Vehicle Control: 0.1% DMSO (Max).
Exposure: Incubate cells with compounds for 48 hours at 37°C, 5% CO2.
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.
Measurement: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis Table
Report results in the following format to establish Structure-Activity Relationships (SAR):
Compound ID
R-Group (C6)
MCF-7 IC50 (µM)
HepG2 IC50 (µM)
WI-38 IC50 (µM)
Selectivity Index (SI)*
CN-01
-CH3
12.5 ± 1.2
15.8 ± 2.1
>100
>8.0
CN-02
-Phenyl
4.2 ± 0.5
5.1 ± 0.8
85.0
20.2
Doxorubicin
N/A
1.8 ± 0.2
2.1 ± 0.3
25.0
13.8
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 3 is generally considered promising.
Al-Harbi, N. et al. (2019). "Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors." Future Medicinal Chemistry. Link
El-Gohary, N.M.[1] & Shaaban, M.I. (2018). "Synthesis, antimicrobial, antiquorum-sensing, antitumor and molecular docking of novel pyrano[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives." Bioorganic Chemistry. Link
Mphahlele, M.J. et al. (2025). "Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones." Molecules. Link
Kumar, R. et al. (2024). "Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents." Bentham Science. Link
CLSI. "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute. Link
Application Note: HPLC and LC-MS/MS Analysis of 5-Cyano-2-hydroxy-6-methylnicotinic Acid
This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the development of pyridine-based therapeutics (e.g., xanthine oxidase inhibitors like Topiroxostat).[1][2] It addresse...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the development of pyridine-based therapeutics (e.g., xanthine oxidase inhibitors like Topiroxostat).[1][2] It addresses the specific challenges of analyzing 5-Cyano-2-hydroxy-6-methylnicotinic acid , a highly polar, tautomeric intermediate.
Method Development Guide for Impurity Profiling and Intermediate Quantification
Introduction & Compound Profile
5-Cyano-2-hydroxy-6-methylnicotinic acid (CAS: 50617-56-6) is a critical building block in the synthesis of heterocyclic pharmaceuticals.[1][2] Its analysis is complicated by two primary factors:
Tautomerism: The compound exists in equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone (lactam) form.[1][2] In solution, the pyridone form typically predominates, leading to potential peak tailing on standard C18 columns due to secondary interactions with residual silanols.[1]
Polymorphism & Acidity: The presence of both a carboxylic acid (C3) and a phenolic/lactam group (C2) makes the molecule amphoteric but predominantly acidic.
Physicochemical Data
Property
Value (Predicted/Experimental)
Analytical Implication
Molecular Formula
C₈H₆N₂O₃
MW = 178.15 g/mol
pKa (Acid)
~3.2 (Carboxylic acid)
Mobile phase pH must be < 3.0 or > 5.0 to ensure stable ionization state.[1][2]
pKa (Base)
~0.8 (Pyridine N)
Extremely weak base due to electron-withdrawing -CN and -COOH groups.[1]
LogP
~0.5 - 0.9
Moderately polar; requires low organic start in gradient or HILIC for retention.[1]
Understanding the tautomeric equilibrium is vital for robust chromatography.[1] The pyridone form is more polar and can exhibit "stickiness" on non-endcapped columns.[1]
Caption: Equilibrium shifts toward the Pyridone form in aqueous mobile phases, necessitating polar-embedded or highly aqueous-stable columns.[1][2]
Protocol A: HPLC-UV Method (Quality Control & Assay)
Objective: Routine purity testing and quantification of the intermediate in reaction mixtures.[1]
Rationale: A low pH phosphate buffer is selected to suppress the ionization of the carboxylic acid (keeping it neutral) and protonate the basic sites, improving peak shape and retention on C18.[1]
Chromatographic Conditions
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column:Agilent ZORBAX SB-Aq or Waters XSelect HSS T3 (C18, 4.6 x 150 mm, 3.5 µm).[1]
Why: These columns are designed to prevent pore dewetting in high-aqueous phases and tolerate low pH.[1][2]
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).
Objective: Identification of the compound in complex matrices (e.g., biological fluids or crude synthesis liquor) and detection of related genotoxic impurities.[1]
Rationale: Phosphate buffers are non-volatile and unsuitable for MS.[1] Volatile ammonium formate/formic acid is used.[1] Negative Ion Mode (ESI-) is prioritized because the carboxylic acid and phenolic protons are easily abstracted.[1][2]
Fix: Switch to ESI Negative mode.[1] The electron-withdrawing cyano group makes protonation (ESI+) difficult but facilitates deprotonation (ESI-).[1][2]
Issue: Carryover.
Cause: Pyridone form sticking to injector seals.[1]
Fix: Use a needle wash of 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]
Experimental Workflow Diagram
Caption: Decision tree for selecting between HPLC-UV and LC-MS workflows based on analytical requirements.
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 135436666, 5-Cyano-2-hydroxy-6-methylnicotinic acid. Retrieved from [Link]
Google Patents. (2017).[1] CN106536489B - Retinoid-related orphan receptor gamma modulators and uses thereof. (Describes synthesis and isolation of intermediate D114). Retrieved from
Waters Corporation. (2023).[1] Strategies for the Analysis of Polar Compounds using Reverse Phase LC. (General reference for HSS T3 column application). Retrieved from [Link]
The Synthetic Versatility of 5-Cyano-2-hydroxy-6-methylnicotinic Acid: A Guide to its Reactivity with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals Introduction: A Multifunctional Scaffold in Medicinal Chemistry 5-Cyano-2-hydroxy-6-methylnicotinic acid, and its corresponding ethyl ester, represent a cla...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Scaffold in Medicinal Chemistry
5-Cyano-2-hydroxy-6-methylnicotinic acid, and its corresponding ethyl ester, represent a class of highly functionalized pyridone structures that serve as valuable intermediates in the synthesis of a diverse array of biologically active molecules. The strategic placement of a cyano group, a carboxylic acid (or ester), a methyl group, and a hydroxyl group on the pyridine core imparts a rich and nuanced reactivity profile. This document provides a comprehensive exploration of the chemical behavior of this scaffold, offering detailed application notes and protocols for its transformation using both electrophilic and nucleophilic reagents. Understanding this reactivity is paramount for its effective utilization in drug discovery and development programs, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.
The core of this molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. For this particular structure, the 2-pyridone tautomer, specifically ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, is the predominant and more stable form. This tautomerism is a critical determinant of its reactivity, influencing its aromaticity and the nucleophilicity of the nitrogen and oxygen atoms.
I. Synthesis of the Core Scaffold: Ethyl 5-cyano-2-hydroxy-6-methylnicotinate
The primary entry point to this versatile scaffold is through the synthesis of its ethyl ester, ethyl 5-cyano-2-hydroxy-6-methylnicotinate. A robust and scalable protocol for its preparation is a crucial first step for any subsequent chemical modifications.
Protocol 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate[1]
This protocol involves a two-step, one-pot reaction starting from ethyl acetoacetate.
Step 1: Formation of the Enamine Intermediate
To a suitable reactor, charge ethyl acetoacetate (1.0 eq) and ethanol (2 volumes).
Heat the mixture to an internal temperature of 41–43 °C for 5 to 6 hours.
Monitor the reaction by Gas Chromatography (GC) until ≤2% of the starting ethyl acetoacetate remains.
Step 2: Cyclization to the Pyridone
Cool the reaction mixture from Step 1 to 20–25 °C.
Add triethylamine (0.1 eq).
Slowly add a solution of malononitrile (1.1 eq) in ethanol. Ensure the temperature is maintained between 25 and 36 °C during the addition.
The product will precipitate from the reaction mixture upon formation.
Filter the solid product and wash it thoroughly with ethanol.
Dry the product under vacuum to yield ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate as a solid.
This improved process has been reported to increase the overall yield significantly, making it suitable for multikilogram manufacturing[1].
II. Reactions with Nucleophiles: Exploring the Multifaceted Reactivity
The presence of multiple electrophilic and potentially nucleophilic sites on the 5-cyano-2-hydroxy-6-methylnicotinic acid scaffold makes its reactions with nucleophiles particularly interesting and synthetically useful.
A. Ambident Nucleophilicity: N- vs. O-Alkylation
The 2-pyridone ring possesses two nucleophilic centers: the ring nitrogen and the exocyclic oxygen. The regioselectivity of alkylation (N-alkylation vs. O-alkylation) is a classic challenge in pyridone chemistry and is influenced by the nature of the alkylating agent, the base, and the solvent. Hard electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.
Conceptual Workflow for N- vs. O-Alkylation
Caption: N- vs. O-Alkylation of the 2-pyridone scaffold.
B. Activation of the Hydroxyl Group and Subsequent Nucleophilic Aromatic Substitution (SNAr)
The hydroxyl group of the 2-pyridone is a poor leaving group. To facilitate nucleophilic substitution at the C2 position, it must first be converted into a better leaving group, such as a halide. This transformation is a critical step to unlock further derivatization of the pyridine ring.
Protocol 2: Conversion of the 2-Hydroxypyridine to a 2-Chloropyridine[3]
This protocol describes the conversion of a 3-cyano-6-methyl-2(1H)-pyridone to the corresponding 2-chloropyridine, a key intermediate for SNAr reactions.
In a reaction vessel, charge phosphorus oxychloride (POCl₃) (approx. 5-6 equivalents).
After the reaction is complete, cool the mixture and carefully recover the excess POCl₃ by distillation.
Pour the reaction residue into a mixture of ice and a base (e.g., sodium hydroxide solution) to decompose any remaining POCl₃ and neutralize the mixture.
The product, 2-chloro-5-cyano-6-methylnicotinate, will precipitate.
Filter the solid, wash with water, and dry to obtain the desired 2-chloropyridine derivative.
Application Notes and Protocols for the Amidation of 5-Cyano-2-hydroxy-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Cyano-2-hydroxy-6-methylnicotinic acid is a key heterocyclic building block in medicinal chemistry and materials science. The derivatization...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-2-hydroxy-6-methylnicotinic acid is a key heterocyclic building block in medicinal chemistry and materials science. The derivatization of its carboxylic acid moiety into amides is a critical transformation for the synthesis of a wide range of biologically active compounds and functional materials. The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, a cyano group, and a methyl group on a pyridine ring—presents unique challenges and opportunities in designing synthetic protocols. This guide provides a detailed exploration of various amidation strategies for this substrate, offering insights into the rationale behind different methodological choices and providing step-by-step protocols for practical implementation.
The primary challenge in the amidation of 5-Cyano-2-hydroxy-6-methylnicotinic acid lies in the chemoselective acylation of an amine in the presence of the nucleophilic 2-hydroxy group. The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form, which can influence its reactivity. Direct acylation of the hydroxyl group to form an ester is a potential side reaction that can reduce the yield of the desired amide.
This document outlines three distinct and reliable protocols to achieve the desired amidation:
Protocol 1: Direct Amidation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxybenzotriazole (HOBt). This method is a widely adopted, cost-effective approach that utilizes an additive to enhance efficiency and suppress side reactions.
Protocol 2: Direct Amidation using (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). This protocol employs a more potent phosphonium-based coupling reagent, often effective for sterically hindered or less reactive substrates, which can favor N-acylation.
Protocol 3: A Two-Step Approach with Protection of the Hydroxyl Group. This strategy involves the protection of the 2-hydroxy group as a benzyl ether, followed by amidation and subsequent deprotection, offering a robust route to the desired amide, free of O-acylation byproducts.
Understanding the Core Chemistry
Amide bond formation is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[1] Coupling reagents transform the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
The cyano and methyl groups on the pyridine ring are generally stable under common amidation conditions. The electron-withdrawing nature of the cyano group can increase the acidity of the carboxylic acid, potentially influencing the rate of the reaction.[2]
Protocol 1: Direct Amidation using EDC and HOBt
This protocol is a workhorse in medicinal chemistry due to the water-solubility of the EDC reagent and its urea byproduct, which simplifies purification.[1][3] The addition of HOBt is crucial as it forms an active ester intermediate with the carboxylic acid, which is more stable and less prone to side reactions than the initial O-acylisourea intermediate formed with EDC alone.[4][5] This HOBt-ester then reacts with the amine to form the desired amide.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Cyano-2-hydroxy-6-methylnicotinic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
Cool the solution to 0 °C in an ice bath with continuous stirring.
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
Add DIPEA (2.5 equiv) dropwise to the cooled solution.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pure amide.
Data Presentation
Reagent
Molar Equiv.
Purpose
5-Cyano-2-hydroxy-6-methylnicotinic acid
1.0
Carboxylic acid substrate
Amine
1.1
Nucleophile
EDC·HCl
1.2
Coupling reagent
HOBt
1.2
Additive to form active ester and minimize side reactions[4]
DIPEA
2.5
Non-nucleophilic base
Anhydrous DMF/DCM
-
Solvent
Visualization
Caption: Workflow for EDC/HOBt-mediated amidation.
Protocol 2: Direct Amidation using PyBOP
PyBOP is a phosphonium-based coupling reagent that is highly efficient and known for promoting rapid amide bond formation with minimal racemization.[6][7] It is particularly useful for coupling sterically hindered amino acids or for substrates that are prone to side reactions with other coupling reagents.[8] Its use avoids the formation of the carcinogenic byproduct HMPA, which is associated with the older BOP reagent.[6]
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Standard workup and purification reagents
Procedure:
In a dry round-bottom flask under an inert atmosphere, dissolve 5-Cyano-2-hydroxy-6-methylnicotinic acid (1.0 equiv) in anhydrous DMF.
Add the amine (1.1 equiv), PyBOP (1.1 equiv), and finally DIPEA (3.0 equiv).
Stir the reaction mixture at room temperature for 2-6 hours.
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, dilute with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Protocol 3: Two-Step Approach with Benzyl Protection
To completely avoid O-acylation, the hydroxyl group can be protected prior to the amidation reaction. A benzyl ether is a suitable protecting group as it is stable to a wide range of reaction conditions, including those used for amide coupling, and can be readily removed by hydrogenolysis.
To a solution of 5-Cyano-2-hydroxy-6-methylnicotinic acid (1.0 equiv) in anhydrous DMF, add K₂CO₃ (2.0 equiv).
Stir the mixture at room temperature for 30 minutes.
Add benzyl bromide (1.2 equiv) dropwise.
Heat the reaction to 60-70 °C and stir for 4-6 hours.
Monitor the reaction by TLC.
After completion, cool the reaction to room temperature and pour it into ice-water.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to obtain 2-(benzyloxy)-5-cyano-6-methylnicotinic acid.
Step 2: Amidation of the Protected Acid
This step can be performed using either Protocol 1 (EDC/HOBt) or Protocol 2 (PyBOP) as described above, using the benzylated nicotinic acid as the starting material.
Step 3: Deprotection of the Benzyl Ether
Materials:
Protected amide from Step 2 (1.0 equiv)
Palladium on carbon (Pd/C, 10 wt. %, 0.1 equiv)
Methanol or Ethanol
Hydrogen gas (H₂)
Procedure:
Dissolve the protected amide (1.0 equiv) in methanol or ethanol.
Add Pd/C (0.1 equiv) to the solution.
Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Wash the Celite pad with methanol.
Concentrate the filtrate under reduced pressure to yield the final deprotected amide.
Visualization
Caption: Two-step amidation via hydroxyl protection.
Conclusion and Recommendations
The choice of amidation protocol for 5-Cyano-2-hydroxy-6-methylnicotinic acid depends on several factors including the reactivity of the amine, the desired scale of the reaction, and the tolerance of other functional groups in the molecule.
For many common amines, the direct amidation with EDC/HOBt (Protocol 1) offers a good balance of efficiency, cost-effectiveness, and ease of purification.
For less reactive or sterically hindered amines, or if Protocol 1 gives low yields, PyBOP (Protocol 2) is a more powerful alternative that can often drive the reaction to completion.
When the complete absence of O-acylation byproducts is critical, or when working with particularly precious materials, the two-step protection-amidation-deprotection strategy (Protocol 3) provides the most reliable and cleanest route to the desired product.
It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate combination before proceeding to a larger scale.
References
Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208. Available from: [Link]
AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]
Wang, Y., et al. (2022). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. Chemical Science, 13(19), 5673-5679. Available from: [Link]
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]
Hill, R. D., & Vederas, J. C. (2000). Formation of Nicotinamide from Nicotinuric Acid by Peptidylglycine α-Amidating Monooxygenase (PAM): A Possible Alternative Route from Nicotinic Acid (Niacin) to NADP in Mammals. Journal of the American Chemical Society, 122(45), 11204-11205. Available from: [Link]
Google Patents. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
Li, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8749. Available from: [Link]
Organic-Synthesis.com. Acid-Amine Coupling using EDCI. Available from: [Link]
PlumX. PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Available from: [Link]
Liu, Y., et al. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts. PMC. Available from: [Link]
ResearchGate. The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Available from: [Link]
Google Patents. WO2012052444A1 - Process for the preparation of nicotinamide derivatives.
Sauve, A. A., & Schramm, V. L. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC. Available from: [Link]
El-Sayed, M. T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4039. Available from: [Link]
Infinity Learn. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Available from: [Link]
Al-Zoubi, W., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available from: [Link]
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
Al-Zoubi, W., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Library Synthesis Using the 5-Cyano-2-hydroxy-6-methylnicotinic Acid Scaffold
Executive Summary
The 5-Cyano-2-hydroxy-6-methylnicotinic acid scaffold (specifically its ethyl ester derivative) represents a "privileged structure" in modern medicinal chemistry. Its polyfunctionalized pyridine core offers three distinct vectors for orthogonal diversification, making it an ideal template for generating high-quality small molecule libraries.
This application note details the synthesis, activation, and library decoration of this scaffold. We focus on its utility in developing inhibitors for kinases, GPCRs, and nuclear receptors (e.g., ROR
), providing a validated roadmap from raw materials to bioactive lead-like compounds.
Scaffold Architecture & Diversity Vectors
The power of this scaffold lies in its ability to support sequential, regioselective functionalization.
Vector A (C2-Position): The 2-hydroxy (2-oxo) group is the primary activation site. Conversion to 2-chloro allows for
displacement with a vast array of primary and secondary amines.
Vector B (C3-Position): The carboxylic acid (or ester) allows for amide coupling, heterocycle formation (e.g., oxadiazoles), or reduction to benzylic alcohols.
Vector C (C5-Position): The nitrile group is a versatile handle for tetrazole synthesis, hydrolysis to primary amides, or reduction to aminomethyl groups.
Figure 1: Diversity vectors of the 5-Cyano-2-hydroxy-6-methylnicotinic acid scaffold.
Core Synthesis Protocol (The "Make")
Before library synthesis, the core scaffold must be assembled. The most robust route utilizes a condensation between diethyl ethoxymethylenemalonate and 3-aminocrotononitrile.
Reaction Scheme:
Protocol 1: Gram-Scale Synthesis of the Scaffold
Target Product: Ethyl 5-cyano-2-hydroxy-6-methylnicotinate (Note: Often exists as the 2-pyridone tautomer).
Reagent
Equivalents
Role
Diethyl ethoxymethylenemalonate
1.0 eq
Electrophile (C3-C4 fragment)
3-Aminocrotononitrile
1.0 eq
Nucleophile (N1-C6-C5 fragment)
Ethanol (Abs.)
Solvent
Reaction Medium
Step-by-Step:
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminocrotononitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in absolute ethanol (5 mL/mmol).
Note: Alternatively, this reaction can be run neat at 150°C for higher throughput, as described in patent literature [1].
Reflux: Heat the mixture to reflux (or 150°C if neat) with vigorous stirring.
Monitoring: Monitor by LC-MS. The reaction typically completes within 2–4 hours.
Workup: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.
Isolation: Filter the solid and wash with cold methanol or diethyl ether to remove unreacted starting materials.
Yield: Typical yields are 60–80%. The product is a yellow-to-white solid.
Library Generation Workflow (The "Use")
The standard library workflow involves Activation followed by Displacement .
Protocol 2: Activation (Chlorination)
Objective: Convert the unreactive 2-hydroxy group into a reactive 2-chloro leaving group.
Safety Alert:
is corrosive and reacts violently with water. Perform in a fume hood.
Reagents: Suspend the Ethyl 5-cyano-2-hydroxy-6-methylnicotinate (from Protocol 1) in neat Phosphorus Oxychloride (
) (5–10 eq).
Catalyst: Add a catalytic amount of DMF (dimethylformamide) to accelerate the Vilsmeier-Haack type mechanism.
Reaction: Heat to 80–100°C for 2–4 hours. The suspension will clear as the starting material is consumed.
Quench (Critical): Remove excess
under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated to pH 7–8.
Extraction: Extract with Ethyl Acetate or DCM. Dry over
and concentrate.
Product:Ethyl 2-chloro-5-cyano-6-methylnicotinate . This is your Master Scaffold for the library.
Protocol 3: Parallel
Displacement (Library Step)
Objective: Introduce diversity at the C2 position using a set of amines (
).
Plate Setup (96-well format):
Solvent: DMF or NMP (anhydrous).
Base: DIPEA (Diisopropylethylamine) or
.
Concentration: 0.1 M Scaffold.
Procedure:
Dispensing: Aliquot the Master Scaffold (Ethyl 2-chloro-5-cyano-6-methylnicotinate) into reaction wells.
Reagent Addition: Add 1.2 eq of the specific Amine (
) to each well.
Base: Add 2.0 eq of DIPEA.
Reaction: Seal the plate and heat to 60–80°C for 4–12 hours.
Note: Electron-deficient anilines may require higher temperatures (100°C) or microwave irradiation.
Workup: Evaporate solvent (Genevac). Resuspend in DMSO/MeOH for direct purification (Prep-HPLC) or perform liquid-liquid extraction using a phase separator.
Advanced Functionalization (Post-Library)
Once the C2-amine is installed, the C3-ester can be hydrolyzed and coupled to a second diversity set.
Workflow:
Hydrolysis: Treat the C2-amino-ester with LiOH (THF/Water) at RT for 2 hours. Acidify to precipitate the Acid .
Amide Coupling: React the Acid with Amines (
) using HATU/DIPEA in DMF.
Figure 2: Sequential library synthesis workflow.
Case Study: ROR
Modulators
A prominent application of this scaffold is in the synthesis of Retinoid-related Orphan Receptor gamma (ROR
) modulators, which are potential therapeutics for autoimmune diseases.
Reference Compound: In patent CN106536489B [1], the scaffold is used to synthesize modulators where:
C2 Position: Substituted with a piperazine linker.[1]
C3 Position: The ester is hydrolyzed and coupled to form complex amides.
Mechanism: The 5-cyano group provides a critical dipole interaction within the receptor binding pocket, enhancing potency compared to the non-cyano analogs.
Key Insight for Researchers:
When designing ROR
libraries, maintain the 5-cyano-6-methyl motif. The steric bulk of the methyl group forces the pyridine ring into a specific conformation relative to the C2-substituent, locking the bioactive pose.
References
Retinoid-related orphan receptor gamma modulators and uses thereof.
Crystal structure of 2-hydroxynicotinic acid.
Source: ResearchGate / Structural Chemistry.
URL:[Link]
Relevance: Provides fundamental structural data on the tautomeric preferences (2-oxo vs 2-hydroxy) of nicotinic acid derivatives, essential for understanding reactivity.
Method for producing 2-hydroxynicotinic acid derivative.
Source: Google Patents (JP2864653B2).
URL:
Relevance: Validates the industrial scalability of 2-hydroxynicotinic acid synthesis.
Technical Support Center: Synthesis of 5-Cyano-2-hydroxy-6-methylnicotinic Acid
This is a technical support guide designed for researchers and process chemists working with 5-Cyano-2-hydroxy-6-methylnicotinic acid (and its esters). Based on the chemical structure and common synthetic pathways for su...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers and process chemists working with 5-Cyano-2-hydroxy-6-methylnicotinic acid (and its esters).
Based on the chemical structure and common synthetic pathways for substituted pyridines (specifically Topiroxostat intermediates), this guide focuses on the Guareschi-Thorpe type condensation and Enaminone routes, which are the industry standards for this scaffold.
Case ID: SYN-PYR-005
Status: Active
Subject: Yield Improvement & Troubleshooting for Substituted Nicotinates[1]
Executive Summary & Molecule Identification
Warning on Isomerism: The nomenclature for substituted pyridones is frequently ambiguous in commercial catalogs.
Target Molecule: 5-Cyano-2-hydroxy-6-methylnicotinic acid (often synthesized as the Ethyl ester ).[1]
Tautomerism: Exists in equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms.[1]
Critical Regiochemistry: Standard synthesis (using Ethyl Acetoacetate + DMF-DMA + Cyanoacetamide) typically yields Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate .[1]
Note: If your target requires the Methyl group at position 6 and Hydroxyl at position 2 (relative to the nitrogen), strictly verify your structure using 2D-NMR (HMBC), as the commercial name is often applied loosely to both regioisomers.
Core Reaction Scheme
The most robust high-yield route involves a two-step one-pot sequence:
Enaminone Formation: Reaction of Ethyl Acetoacetate (EAA) with DMF-DMA.[1]
Cyclization: Condensation with Cyanoacetamide.
Interactive Troubleshooting Guide
Phase 1: Enaminone Formation (The "Hidden" Yield Killer)
Symptom: Low overall yield (<50%), crude product is dark red/black.
Diagnosis: Incomplete conversion of Ethyl Acetoacetate to the enaminone intermediate before cyclization.
Diagnostic Question
If "YES"
Corrective Action
Is DMF-DMA old or yellow?
Degraded Reagent
DMF-DMA hydrolyzes to DMF and Methanol.[1] Distill fresh or use 1.1–1.2 eq. excess.
Did you reflux in ethanol?
Transesterification
Avoid alcohol solvents in Step 1. Run neat or in non-protic solvents (Toluene/DMF) to prevent ester exchange.[1]
Is starting material remaining?
Equilibrium Limit
The reaction produces methanol. Use a Dean-Stark trap or rotary evaporation to remove methanol and drive equilibrium to completion.[1]
Phase 2: Cyclization & Isolation
Symptom: Sticky solid, difficulty filtering, or low purity.
Diagnosis: Improper base selection or pH control during the Michael addition/cyclization.
Diagnostic Question
If "YES"
Corrective Action
Using NaOEt/EtOH as base?
Too Strong/Fast
Strong bases can cause oligomerization of cyanoacetamide.[1] Switch to Piperidine/Acetic Acid or K2CO3 for a cleaner, slower crystallization.
Product is a thick gel?
Solvent Trapping
The product is highly polar. Ensure the reaction mixture is diluted with Isopropyl Alcohol (IPA) or water after reaction completion to induce proper crystal growth.
Yield is <30%?
Regioisomer Loss
Check the mother liquor. The "kinetic" product (O-alkylation or wrong cyclization) might be forming.[1] Ensure temperature is maintained (60–80°C) to favor the thermodynamic pyridone.
Optimized Synthetic Protocol (High-Yield Method)
Objective: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (Precursor to the free acid).
Step 1: Synthesis of Enaminone Intermediate
Charge 1.0 eq of Ethyl Acetoacetate into a reactor.
Add 1.1 eq of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .
Heat to 90–100°C.
Critical Step: Continuously distill off the methanol byproduct. Monitor by TLC (EtOAc:Hexane) until EAA is consumed.[1]
Result: Quantitative formation of Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate .
Checkpoint: This intermediate solidifies upon cooling. If it remains an oil, remove residual DMF/DMA under high vacuum.
Step 2: Cyclization
Dissolve the crude enaminone in Ethanol (5 volumes).
Add 1.05 eq of Cyanoacetamide .
Add Catalyst: 0.1 eq of Sodium Ethoxide (21% in EtOH) OR 0.5 eq Piperidine .
Reflux for 4–6 hours. The solution usually turns yellow/orange, and solids may precipitate.
Heat to 80°C for 2 hours (solution becomes clear).
Cool and acidify with Conc. HCl to pH 1–2.
The 5-Cyano-2-hydroxy-6-methylnicotinic acid will precipitate as a white/off-white solid.[1]
Mechanistic Visualization (Graphviz)[1]
The following diagram illustrates the reaction pathway and critical failure points (marked in red).
Caption: Reaction flow from Ethyl Acetoacetate to the final Pyridone, highlighting critical control points for methanol removal and base selection.
Frequently Asked Questions (FAQs)
Q: My product is bright yellow, but the literature says white. Is it impure?A: The pyridone ring is electron-deficient and can form charge-transfer complexes.[1] A slight yellow tint is normal. However, a bright orange/red color indicates polymerization of cyanoacetamide (often caused by excessive base or temperature). Recrystallize from Acetic Acid/Water to remove color.
Q: Can I use Malononitrile instead of Cyanoacetamide?A:Caution. Using Malononitrile typically yields the 2-amino-3-cyano pyridine derivative, not the 2-hydroxy (pyridone) derivative.[1] You would need an additional diazotization step (NaNO2/H2SO4) to convert the amine to the hydroxyl group, which reduces overall yield.
Q: How do I confirm I have the 6-methyl isomer and not the 4-methyl isomer?A: This is the most common error.[1]
4-Methyl Isomer: Comes from the reaction of Ethyl Acetoacetate + Cyanoacetamide (Guareschi-Thorpe) without the DMF-DMA step.[1]
6-Methyl Isomer (Target): Comes from the Enaminone route described above.[1]
Verification: Check the proton NMR. The ring proton (H4) for the 6-methyl isomer typically appears as a singlet around 8.2–8.5 ppm .[1] The 4-methyl isomer has a proton at H5/H6 which often shows coupling or a different shift. 2D-NMR (HMBC) is the gold standard.[1]
References
BenchChem. Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Technical Data. (Standard synthesis of the ethyl ester precursor). Link[1]
Organic Syntheses. 2-Cyano-6-methylpyridine. Coll. Vol. 5, p. 303 (1973). (Foundational pyridine chemistry).[1] Link
Mishriky, N., et al. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides.[1] Arkivoc 2010 (xi) 254-264.[1] (Mechanistic insight into ethoxymethylene condensations). Link
Technical Support Center: Purification of 5-Cyano-2-hydroxy-6-methylnicotinic Acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purity Optimization Introduction: Understanding Your Molecule Welcome. If you are accessing this guide, you are l...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Topic: Downstream Processing & Purity Optimization
Introduction: Understanding Your Molecule
Welcome. If you are accessing this guide, you are likely struggling with the isolation of 5-Cyano-2-hydroxy-6-methylnicotinic acid .
Before troubleshooting, you must understand the behavior of this molecule in solution. It is not a simple pyridine.[1][2] It exhibits lactam-lactim tautomerism . In the solid state and polar solvents, it exists predominantly as the 2-pyridone (lactam) tautomer.
Implication 1: It has a high melting point and poor solubility in standard non-polar organic solvents (DCM, Hexane, Toluene).
Implication 2: The "hydroxy" proton is actually an amide-like NH, which is weakly acidic (pKa ~11), while the carboxylic acid at position 3 is strongly acidic (pKa ~2.5–3.0 due to the electron-withdrawing cyano group).
Implication 3: Most impurities are likely decarboxylated byproducts (3-cyano-6-methyl-2-pyridone) or hydrolyzed amides (from the nitrile group).
Module 1: The Primary Isolation (The pH Swing)
User Question: "My crude product is a dark brown solid. I tried washing with water, but the color persists, and the purity is stuck at 85%. How do I clean this without column chromatography?"
Scientist Response:
Column chromatography is often ineffective for this molecule due to its poor solubility and streaking on silica. The most robust method is a controlled Acid-Base pH Swing . This utilizes the acidity of the carboxylic acid to separate it from non-acidic impurities (like the decarboxylated byproduct).
The Protocol: Bicarbonate Selective Extraction
We use Sodium Bicarbonate (
) rather than Sodium Hydroxide ().
Why? The carboxylic acid (pKa ~3) will dissolve in bicarbonate. The decarboxylated impurity (a pyridone, pKa >10) will not dissolve in weak bicarbonate, allowing you to filter it out.
Step-by-Step Workflow
Dissolution: Suspend the crude brown solid in saturated aqueous
(10 mL per gram of crude). Stir vigorously for 30 minutes.
Filtration (Critical): The solution should be dark but clear. Any undissolved solids are likely your decarboxylated impurity or oligomers. Filter these off using Celite.
Charcoal Treatment (Optional): If the filtrate is pitch black, add Activated Charcoal (10% w/w), heat to 50°C for 15 mins, and filter again.
Precipitation: Cool the filtrate to 0–5°C. Slowly add concentrated
dropwise with stirring.
Endpoint: Target pH 1–2 . The product will precipitate as a thick white/off-white solid.
Isolation: Filter, wash with cold water (to remove NaCl), and dry.[3]
Visualization: The pH Swing Logic
Caption: Selective dissolution using weak base (NaHCO3) removes non-acidic impurities before reprecipitation.
Module 2: Recrystallization (Polishing)
User Question: "I performed the acid-base workup, but the product is still slightly yellow, and NMR shows minor peaks. What solvent system works for recrystallization?"
Scientist Response:
Because of the pyridone tautomer, this molecule has high lattice energy. It will not dissolve well in boiling ethanol or acetone alone. You need a protic solvent system capable of disrupting the intermolecular hydrogen bonding of the pyridone dimer.
Recommended Solvent Systems
Solvent System
Ratio (v/v)
Temperature
Pros
Cons
Acetic Acid / Water
1:1 to 2:1
90°C RT
Best for Purity. Dissolves oligomers.
Requires thorough drying to remove acetic acid smell.
DMF / Water
1:1
100°C 0°C
High solubility power. Good recovery.
Hard to remove trace DMF (high boiling point).
Ethanol / Water
80:20
Reflux 0°C
Green/Non-toxic.
May require large volumes if the melting point is very high.
The "Acetic Acid" Protocol (Gold Standard)
This method is preferred because acetic acid acts as both a solvent and a proton source, suppressing ionization and ensuring the molecule is in its neutral, crystallizable form.
Suspend the semi-pure solid in Glacial Acetic Acid (5 mL/g).
Heat to 90°C. The solid should dissolve. If not, add water dropwise until clear.
Filter Hot if there are any black specks (insoluble tars).
Cool Slowly to room temperature. Do not crash cool on ice immediately; let the crystal lattice form slowly to exclude impurities.
Final Chill: Once room temp, move to an ice bath for 1 hour.
Wash: Filter and wash with cold water (not ethanol, as it might redissolve the product).
Module 3: Troubleshooting Impurities
User Question: "I see a persistent impurity in the aromatic region of my NMR. What is it, and how do I get rid of it?"
Scientist Response:
Based on the synthesis (Guareschi-Thorpe condensation), you are likely looking at one of two specific impurities.
Impurity Profiling Table
Impurity
Origin
Detection (1H NMR)
Removal Strategy
3-cyano-6-methyl-2-pyridone
Decarboxylation. Reaction temp too high (>100°C) or acid workup too prolonged.
Missing the COOH proton. Aromatic proton shifts slightly upfield.
Bicarbonate Wash. (See Module 1). This impurity is not acidic enough to dissolve in NaHCO3.
5-Carbamoyl derivative
Hydrolysis. The -CN group hydrolyzes to -CONH2 in strong acid/base.
Disappearance of CN peak in IR. New broad NH2 peaks in NMR.
Recrystallization from Acetic Acid. The amide is more polar and often stays in the mother liquor.
Mechanism and utility of the Guareschi-Thorpe reaction for the synthesis of 2-pyridones.
Source: Organic Chemistry Portal
Solubility and Tautomerism of Hydroxynicotinic Acids
MacDonald, J. C., et al. "Solid-State Structures of 2-Hydroxynicotinic Acid." (Provides crystallographic evidence of the pyridone tautomer preference).
Source: Crystal Growth & Design
Purification of Nicotinic Acid Derivatives
Standard Operating Procedures for Pyridine Carboxylic Acid Purific
Source: Organic Syntheses, Coll. Vol. 4, p. 532 (Analogous procedure for 6-hydroxynicotinic acid).
pKa Values of Pyridines
Williams, R. pKa Data for Heterocycles. (Establishes the acidity difference between COOH and Pyridone-NH).
"5-Cyano-2-hydroxy-6-methylnicotinic acid" side product analysis
Technical Support Center: 5-Cyano-2-hydroxy-6-methylnicotinic Acid Introduction: The Stability Paradox Welcome to the technical guide for 5-Cyano-2-hydroxy-6-methylnicotinic acid . As researchers, you likely selected thi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Cyano-2-hydroxy-6-methylnicotinic Acid
Introduction: The Stability Paradox
Welcome to the technical guide for 5-Cyano-2-hydroxy-6-methylnicotinic acid . As researchers, you likely selected this scaffold for its high functional density—combining a nitrile, a carboxylic acid, and a 2-pyridone motif (often drawn as 2-hydroxy) in a single ring.
However, this density creates a "Stability Paradox." The conditions required to synthesize the carboxylic acid (often via ester hydrolysis) are antagonistic to the stability of the nitrile group (susceptible to hydrolysis) and the carboxylic acid itself (susceptible to decarboxylation). This guide deconstructs these failure modes to help you isolate the pure compound.
Part 1: Impurity Profile (The "What")
The three most common impurities arise from "over-reaction" or thermal stress. Use this table to identify peaks in your LC-MS/HPLC data.
Impurity ID
Structure Name
Molecular Change
Origin
Relative Polarity (RP-HPLC)
IMP-A
5-Carbamoyl-2-hydroxy-6-methylnicotinic acid
+18 Da (Hydration)
Partial Hydrolysis of Nitrile (-CN -CONH)
More Polar (Elutes Earlier)
IMP-B
2-Hydroxy-6-methylpyridine-3,5-dicarboxylic acid
+19 Da (Hydrolysis)
Full Hydrolysis of Nitrile (-CN -COOH)
Most Polar (Elutes Earliest)
IMP-C
5-Cyano-6-methyl-2-pyridone
-44 Da (Loss of CO)
Decarboxylation of C3-COOH
Less Polar (Elutes Later)
Part 2: Degradation Pathways (The "Why")
Understanding the causality is critical for process control. The following diagram illustrates the "Danger Zones" in your synthesis or workup.
Key Insight: The 2-hydroxy group (tautomerizing to 2-pyridone) donates electron density into the ring, making the C3-COOH bond weaker and more prone to thermal cleavage than in simple pyridines.
Figure 1: Thermal and hydrolytic degradation pathways. Note that IMP-A is an intermediate to IMP-B.
Part 3: Troubleshooting & FAQs (The "How")
Q1: My HPLC shows a split peak for the main compound. Is it impure?
Diagnosis: Likely Tautomerism , not impurity.
Explanation: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone (lactam) forms.[1] In neutral solvents or unbuffered mobile phases, these tautomers interconvert slowly enough to separate on a C18 column, appearing as two peaks or a bridge/tailing peak.
The Fix:
Acidify Mobile Phase: Use 0.1% TFA (Trifluoroacetic acid) or Formic Acid. This protonates the system and locks the equilibrium, typically favoring the pyridone form.
Temperature: Run the column at 40°C to speed up the interconversion rate, merging the peaks into a single sharp band.
Q2: I see gas evolution during acidification of the reaction mixture. My yield is low.
Diagnosis:Decarboxylation (IMP-C).Explanation: When you acidify the salt of the nicotinic acid to precipitate the product, you generate the free acid. If the solution is warm (>50°C) during this step, the electron-rich 2-hydroxypyridine ring facilitates the loss of CO
from the C3 position.
The Fix:
Chill First: Cool the reaction mass to <5°C before adding acid.
pH Control: Do not overshoot to pH 0-1. Adjust only to pH 2-3 to precipitate the product.
Q3: The product is highly water-soluble and won't precipitate.
Diagnosis:Over-Hydrolysis (IMP-B).Explanation: If you hydrolyzed the ester using strong base (e.g., 2M NaOH) at reflux, you likely hydrolyzed the 5-cyano group to the 5-carboxylic acid (IMP-B). The resulting dicarboxylic acid is extremely polar and water-soluble.
The Fix:
Milder Conditions: Use LiOH in THF/Water at room temperature.
Monitor: Stop the reaction immediately upon consumption of the ester (TLC/HPLC). Do not "soak" the product.
Part 4: Validated Analytical Method (HPLC)
To accurately quantify these side products, use this self-validating protocol.
Parameter
Condition
Reason
Column
C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5µm
Prevents peak tailing from basic nitrogen interactions.
Mobile Phase A
Water + 0.1% Phosphoric Acid
Low pH suppresses COOH ionization and stabilizes tautomers.
Mobile Phase B
Acetonitrile
Standard organic modifier.
Gradient
5% B to 40% B over 15 mins
Slow gradient required to separate the highly polar Amide (IMP-A) from the Target.
Detection
UV @ 254 nm and 310 nm
310 nm is specific to the conjugated pyridone system, reducing background noise.
Part 5: Analytical Logic Flow
Use this decision tree to resolve spectral anomalies.
Figure 2: Diagnostic logic for HPLC method development.
Guareschi, I. (1896).[2] Guareschi-Thorpe Condensation. Mem. Reale Accad. Sci. Torino II. (Foundational chemistry for the synthesis of cyano-pyridones).
Joule, J.A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Authoritative text on 2-pyridone/2-hydroxypyridine tautomerism and reactivity).
Overcoming solubility issues with "5-Cyano-2-hydroxy-6-methylnicotinic acid"
Welcome to the technical support resource for 5-Cyano-2-hydroxy-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common experimental h...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 5-Cyano-2-hydroxy-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common experimental hurdles, with a primary focus on the compound's challenging solubility profile.
At a Glance: The Root of the Solubility Challenge
5-Cyano-2-hydroxy-6-methylnicotinic acid is a functionalized pyridine derivative. Its structure contains two key acidic protons: one on the carboxylic acid group (-COOH) and another on the hydroxypyridine moiety (-OH), which can exist in tautomeric equilibrium with its pyridone form. At physiological or neutral pH, these groups are largely protonated, rendering the molecule relatively non-polar and thus, poorly soluble in aqueous media.
The fundamental principle to overcoming this issue is to manipulate the compound's ionization state. By increasing the pH, these acidic groups are deprotonated, forming a highly polar, water-soluble salt.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in the lab.
Question 1: My 5-Cyano-2-hydroxy-6-methylnicotinic acid powder is not dissolving in water or my neutral buffer (e.g., PBS pH 7.4). What should I do?
Answer:
This is expected behavior. The neutral form of the compound is sparingly soluble in water. You must increase the pH of your solvent to deprotonate the molecule and induce dissolution.
Immediate Action Plan:
Use an Alkaline Solvent: Instead of neutral water or PBS, attempt to dissolve the compound in a dilute basic solution, such as 0.1 M NaOH or a basic buffer (e.g., carbonate-bicarbonate buffer, pH 9-10).
Step-wise pH Adjustment: For more precise control, you can create a slurry of the compound in water and add a dilute base (e.g., 1 M NaOH) dropwise while stirring or vortexing until the solid completely dissolves. Monitor the pH to avoid making the solution excessively alkaline if your experiment is pH-sensitive.
Consider an Organic Stock: If your experimental system can tolerate a small amount of organic solvent, preparing a concentrated stock in DMSO is the most common and effective alternative.
Question 2: I need to prepare a high-concentration aqueous stock solution. What is the most reliable method?
Answer:
Preparing a concentrated aqueous stock relies entirely on forming the soluble salt of the compound. The following protocol is a self-validating system for achieving a clear, usable stock solution.
See Protocol 1: Preparation of an Aqueous Alkaline Stock Solution for a detailed, step-by-step methodology. The key is to add slightly less than one molar equivalent of base initially and titrate until clarity is achieved, ensuring you are not using a large excess of base.
Question 3: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture media or assay buffer. How can I prevent this?
Answer:
This phenomenon, known as "crashing out," occurs when the highly concentrated compound leaves the favorable DMSO environment and enters the aqueous buffer where its neutral form is insoluble.
Causality & Mitigation Strategies:
High Final Concentration: You may be attempting to achieve a final concentration in the aqueous buffer that is above the compound's aqueous solubility limit.
High DMSO Percentage: The final concentration of DMSO in your assay should be kept to a minimum, typically well below 1% and ideally below 0.1%, to avoid solvent-induced artifacts and toxicity. A high percentage of DMSO in the final solution can sometimes help maintain solubility, but this is often not experimentally permissible.
Poor Mixing Technique: The method of dilution is critical.
Troubleshooting Workflow:
Reduce Final Concentration: Determine if a lower final concentration of the compound is sufficient for your experiment.
Optimize Dilution: Do not add the aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and minimizes localized high concentrations that can initiate precipitation.
Perform a Serial Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute your 100 mM DMSO stock to 10 mM in DMSO first, then add the appropriate volume of the 10 mM stock to your aqueous buffer.
Consider a Co-Solvent (Advanced): If permissible, using a buffer that contains a small amount of a co-solvent like PEG400 or Solutol® HS 15 can increase the solubility of the final solution. This must be validated for compatibility with your specific assay.
Question 4: Are there any stability concerns for the compound once it is in solution?
Answer:
Nicotinic acid derivatives are generally stable. However, best practices should always be followed to ensure the integrity of your stock solutions. Based on studies of similar compounds like methylnicotinate, the core structure is robust in aqueous solutions when stored properly.[1][2]
Recommendations:
Storage: Store stock solutions at -20°C or -80°C.
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Light Sensitivity: While not definitively established for this specific molecule, it is good practice to protect solutions from light by storing them in amber vials or wrapping tubes in foil.
Use Freshly Opened Solvents: For organic stocks, use newly opened, high-purity, anhydrous-grade DMSO. Hygroscopic DMSO (DMSO that has absorbed water from the air) can impact the long-term stability and solubility of some compounds.[3]
Frequently Asked Questions (FAQs)
Q: What is the recommended starting point for solvent selection?
A: For aqueous applications, start with a basic solution (pH > 8). For organic stocks, high-purity DMSO is the industry standard and most reliable choice.
Q: Can I use sonication to help dissolve the compound?
A: Yes, sonication can be very helpful. It breaks up solid aggregates and increases the surface area available for the solvent to act upon. It is particularly effective when used in conjunction with warming the solution slightly (e.g., to 37°C) and pH adjustment. However, sonication alone will not overcome the fundamental insolubility in neutral water.
Q: What is the expected pKa of this molecule?
Data & Protocols
Solvent Selection Summary
Solvent Type
Recommended Solvents
Max. Stock Conc. (Typical)
Key Considerations
Aqueous
0.1 M NaOH, pH 9-11 Buffers
1-10 mM
pH-dependent. Solution must be basic. Check for compatibility with downstream assays.
Polar Aprotic
DMSO, DMF
>100 mM
Standard for creating high-concentration stocks. Ensure final solvent concentration is low in assays.[3]
Alcohols
Methanol, Ethanol
1-5 mM
Lower solubility than DMSO. Can be used for some applications but may require warming.
Aqueous (Neutral)
Water, PBS (pH 7.4)
<0.1 mM (Essentially Insoluble)
Not Recommended for primary stock preparation.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Alkaline Stock Solution (Target: 10 mM)
Weigh Compound: Weigh out the required amount of 5-Cyano-2-hydroxy-6-methylnicotinic acid (MW: 178.15 g/mol ). For 1 mL of a 10 mM solution, you will need 1.78 mg.
Add Water: Add a portion of the final volume of high-purity water (e.g., 800 µL for a final volume of 1 mL). The compound will form a suspension.
Titrate with Base: While vortexing, add 1 M NaOH dropwise (typically 1-2 µL at a time). Continue adding drops until all of the solid has dissolved and the solution is completely clear.
Volume Adjustment: Add water to reach the final desired volume (e.g., 1 mL).
Verification: Briefly centrifuge the tube to ensure no undissolved particulates are present. The supernatant is your stock solution.
Storage: Store in single-use aliquots at -20°C or below.
Protocol 2: Preparation of an Organic Stock Solution in DMSO (Target: 100 mM)
Weigh Compound: Weigh out 17.82 mg of 5-Cyano-2-hydroxy-6-methylnicotinic acid into a suitable vial.
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO.[3]
Aid Dissolution: Cap the vial and vortex vigorously. If needed, warm the solution briefly to 37°C in a water bath and/or sonicate for 5-10 minutes until the solution is completely clear.
Verification: Let the solution sit at room temperature for 10-15 minutes to ensure the compound does not precipitate upon cooling.
Storage: Store in single-use aliquots at -20°C or below to prevent moisture absorption by the DMSO.
Visualized Workflows and Concepts
Logical Troubleshooting Workflow
Caption: Decision workflow for solubilizing the target compound.
pH-Dependent Ionization
Caption: The effect of pH on the ionization state and solubility.
References
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
BenchChem. (2025). Methyl 6-methylnicotinate synthesis from 6.
Technical Support Center: 5-Cyano-2-hydroxy-6-methylnicotinic Acid Synthesis
This guide is designed for researchers and process chemists optimizing the synthesis of 5-Cyano-2-hydroxy-6-methylnicotinic acid (and its ester precursors). It addresses the critical challenges of regioselectivity, nitri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers and process chemists optimizing the synthesis of 5-Cyano-2-hydroxy-6-methylnicotinic acid (and its ester precursors). It addresses the critical challenges of regioselectivity, nitrile stability, and purification.
Topic: Impurity Profiling, Troubleshooting, and Process Optimization
Target Molecule: 5-Cyano-2-hydroxy-6-methylnicotinic acid (CAS: N/A for acid; Ester CAS: 75894-42-7)
Primary Synthetic Route: Condensation of Ethyl ethoxymethyleneacetoacetate (EMAA) with Cyanoacetamide.
Core Synthesis & Impurity Landscape
The synthesis typically relies on a Guareschi-Thorpe type condensation. The reaction between Ethyl ethoxymethyleneacetoacetate (EMAA) and Cyanoacetamide in the presence of a base (e.g., NaOEt) forms the pyridine ring.
Critical Mechanism Note:
The reaction proceeds via a Michael addition followed by cyclization. The regioselectivity is determined by which carbonyl group of the EMAA (ketone vs. ester) is attacked by the amide nitrogen of the cyanoacetamide.
Path A (Target): Cyclization onto the ketone yields the 2-hydroxy-6-methyl isomer.
Path B (Common Impurity): Cyclization onto the ester yields the 6-hydroxy-2-methyl isomer.
Synthesis Pathway Diagram
Caption: Divergent synthesis pathways showing the origin of the critical regioisomer impurity and hydrolysis byproducts.
Troubleshooting Guide (Q&A)
Category A: Regioselectivity & Isomers
Q: I isolated a product with the correct mass (M+), but the NMR methyl peak is shifted. Did I make the wrong isomer?A: Likely, yes. This is the most common issue in this synthesis.
The Issue: The condensation can yield two isomers:
Target (2-OH, 6-Me): Methyl group is at position 6 (adjacent to ring nitrogen).
Impurity (6-OH, 2-Me): Methyl group is at position 2 (adjacent to ring nitrogen).
Diagnostic:
1H NMR: The methyl group at position 6 (Target) typically appears slightly upfield compared to position 2, but the definitive check is HMBC . Look for coupling between the Methyl protons and the Carbonyl carbon.
If Me couples to the Amide/Ester Carbonyl (C2/C3 region), it suggests the 2-Me isomer (Impurity).
If Me couples to a Ring Carbon that is not a carbonyl, it supports the 6-Me isomer.
Corrective Action:
Temperature Control: Lower reaction temperatures (
C) during the initial addition of cyanoacetamide often favor the kinetic product.
Order of Addition: Pre-mixing cyanoacetamide with base before adding EMAA can alter the selectivity.
Category B: Nitrile Stability & Hydrolysis
Q: My LC-MS shows a peak with Mass +18 relative to the target. Is this a solvate?A: No, this is likely the Amide Impurity (5-Carbamoyl derivative).
The Cause: The nitrile group (-CN) at position 5 is susceptible to hydrolysis under the same basic or acidic conditions used to hydrolyze the ethyl ester to the free acid.
(Amide, Mass +18).
(Diacid, Mass +19 from Target, +1 vs Amide).
Prevention:
Avoid strong mineral acids (HCl/H2SO4) at high temperatures.
Protocol Tip: Use mild alkaline hydrolysis (e.g., 1M NaOH at ambient temperature) and monitor strictly by HPLC. Quench immediately upon disappearance of the ester. Do not heat to reflux if possible.
Q: I see a significant impurity eluting early in Reverse Phase HPLC. What is it?A: This is likely the Decarboxylated Impurity or the Dicarboxylic Acid .
Decarboxylation: Substituted nicotinic acids can decarboxylate at high temperatures (
C), especially in acidic media.
Product: 5-Cyano-2-hydroxy-6-methylpyridine (Loss of CO2, Mass -44).
Dicarboxylic Acid: Full hydrolysis of the nitrile.
Product: 2-Hydroxy-6-methylpyridine-3,5-dicarboxylic acid. This is highly polar and elutes near the solvent front.
Category C: Purification
Q: The product is colored (yellow/orange) despite supposed high purity. How do I remove this?A: The color often comes from oxidized oligomers of cyanoacetamide or EMAA.
Solution:
Charcoal Treatment: Dissolve the sodium salt of the acid in water, treat with activated charcoal (5% w/w) for 30 mins, filter, and then re-acidify.
Recrystallization: Recrystallize the final acid from Acetic Acid/Water or DMF/Ethanol . Avoid alcohols if transesterification is a risk during heating.
Common Impurities Table
Impurity Name
Structure Description
Origin
Relative Retention (RRT)*
Regio-Isomer
Ethyl 5-cyano-6-hydroxy-2-methylnicotinate
Competing cyclization pathway (Attack on Ester vs Ketone).
~0.9 - 1.1 (Close eluting)
Amide Impurity
5-Carbamoyl-2-hydroxy-6-methylnicotinic acid
Partial hydrolysis of Nitrile (-CN -CONH2).
< 1.0 (More Polar)
Diacid Impurity
2-Hydroxy-6-methylpyridine-3,5-dicarboxylic acid
Full hydrolysis of Nitrile (-CN -COOH).
<< 1.0 (Very Polar)
Decarboxylated
5-Cyano-2-hydroxy-6-methylpyridine
Thermal degradation (Loss of C3-COOH).
> 1.0 (Less Polar)
Starting Material
Cyanoacetamide
Unreacted reagent.
Near void volume
*RRT is approximate and depends on specific HPLC method (e.g., C18, Acidic Mobile Phase).
Validated Experimental Protocol (Ester Synthesis)
Objective: Synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate (Target Precursor).
Reagents:
Ethyl ethoxymethyleneacetoacetate (EMAA): 1.0 eq.
Cyanoacetamide: 1.05 eq.
Sodium Ethoxide (21% in EtOH): 1.1 eq.
Ethanol (Anhydrous): 5-10 Vol.
Procedure:
Step 1: Charge Ethanol and Cyanoacetamide to a reactor. Cool to
C.
Step 2: Add Sodium Ethoxide solution dropwise, maintaining temperature
C. Stir for 30 min (Formation of anion).
Step 3: Add EMAA dropwise over 1 hour. Note: Slow addition favors the Michael addition over side reactions.
Step 4: Warm to room temperature (
C) and stir for 2-4 hours. Monitor by HPLC.
Step 5: Heat to reflux (
C) for 1-2 hours to drive cyclization if incomplete.
Step 6 (Workup): Cool to room temp. Acidify with dilute HCl to pH 3-4. The product typically precipitates.[1][2]
Step 7: Filter the solid, wash with cold water and cold ethanol. Dry under vacuum.
Hydrolysis to Acid (Critical Step):
Suspend Ester in water (5 Vol). Add NaOH (2.5 eq, 2M solution).
Stir at Ambient Temperature (
C). DO NOT REFLUX.
Monitor continuously. Once Ester is consumed (<0.5%), cool to
C and acidify to pH 2 with 2M HCl.
Filter immediately to avoid hydrolysis of the nitrile in the acidic slurry.
Technical Support Center: Reaction Monitoring for 5-Cyano-2-hydroxy-6-methylnicotinic acid
Welcome to the technical support center for the synthesis and analysis of 5-Cyano-2-hydroxy-6-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are workin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and analysis of 5-Cyano-2-hydroxy-6-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information provided is based on established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.
Section 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective technique for monitoring the progress of a chemical reaction.[1] It provides a qualitative assessment of the consumption of starting materials and the formation of products. For a compound like 5-Cyano-2-hydroxy-6-methylnicotinic acid, which possesses polar functional groups (carboxylic acid, hydroxyl) and a nitrogen-containing heterocyclic ring, selecting the appropriate TLC conditions is crucial for achieving good separation.
Frequently Asked Questions (FAQs) for TLC Monitoring
Q1: My spots are streaking on the TLC plate. What is causing this and how can I fix it?
A1: Streaking is a common issue in TLC and can be caused by several factors:
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[2][3][4][5] The stationary phase becomes saturated, leading to poor separation. Solution: Dilute your reaction mixture sample before spotting it on the plate.[2][5]
Highly Polar Compounds: 5-Cyano-2-hydroxy-6-methylnicotinic acid is a polar molecule. Polar compounds can interact strongly with the polar silica gel stationary phase, causing them to streak. Solution: Modify your mobile phase by adding a small amount of a polar solvent like methanol or a few drops of an acid (like acetic acid or formic acid) or base (like ammonia) to improve spot shape. For acidic compounds like this one, adding a small amount of acetic acid to the mobile phase can help to reduce streaking by protonating the analyte and reducing its interaction with the silica.[3]
Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can pre-develop the spot, leading to a ring or a streak. Solution: Use a less polar solvent that still effectively dissolves your sample for spotting.
Q2: I'm not seeing good separation between my starting material and product spots. What should I do?
A2: Poor separation indicates that the chosen mobile phase is not optimal for your reaction mixture.[2]
Adjusting Mobile Phase Polarity: The goal is to find a solvent system where the starting materials and products have different affinities for the stationary and mobile phases.[6]
If your spots are all near the baseline (low Rf values), your mobile phase is not polar enough. Increase the proportion of the more polar solvent in your mixture.
If your spots are all near the solvent front (high Rf values), your mobile phase is too polar. Decrease the proportion of the more polar solvent.
Trying Different Solvent Systems: Sometimes, simply adjusting the ratio of your current solvents is not enough. You may need to try a completely different solvent system. Common solvent systems for polar compounds include mixtures of ethyl acetate/hexanes (for less polar compounds) and methanol/dichloromethane (for more polar compounds).[6][7] For very polar compounds, a mixture like ethyl acetate/butanol/acetic acid/water might be necessary.[7][8]
Q3: I don't see any spots on my TLC plate after developing and visualizing. What went wrong?
A3: This can be a frustrating experience, but there are several possible explanations:
Insufficient Sample Concentration: The concentration of your analyte in the spotted sample may be too low to be detected.[4] Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the amount of analyte on the plate.[4]
Inappropriate Visualization Technique: 5-Cyano-2-hydroxy-6-methylnicotinic acid has an aromatic ring and should be visible under a UV lamp (254 nm).[1] If you are not using a UV-active TLC plate or a UV lamp, you will not see the spots. Solution: Ensure you are using fluorescent TLC plates and a UV lamp for visualization. Alternatively, you can use a chemical stain like iodine vapor or potassium permanganate.[1]
Reaction Failure: It is also possible that the reaction has not proceeded, and there is no product to detect. Solution: Always spot a reference of your starting material on the same plate to confirm that it is visible under the chosen visualization method.[1]
Step-by-Step Protocol for Developing a TLC Method
Prepare the TLC Plate: Gently draw a pencil line about 1 cm from the bottom of a silica gel 60 F254 plate.[1] Mark lanes for your starting material, co-spot (a mixture of starting material and reaction mixture), and reaction mixture.
Prepare Samples: Dissolve a small amount of your starting material and a sample of your reaction mixture in a suitable volatile solvent (e.g., ethanol or ethyl acetate).
Spot the Plate: Using a capillary tube, spot a small amount of each sample onto the corresponding lane on the pencil line. Keep the spots small and concentrated.
Prepare the Developing Chamber: Pour a small amount of your chosen mobile phase into a TLC chamber and place a piece of filter paper inside to ensure the atmosphere is saturated with solvent vapor.[1]
Develop the Plate: Place the spotted TLC plate in the chamber, ensuring the solvent level is below the pencil line.[4] Cover the chamber and allow the solvent to move up the plate.
Visualize and Analyze: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[1]
The acid can improve spot shape for carboxylic acids.
Very High
Ethyl Acetate / Butanol / Acetic Acid / Water
80:10:5:5
For highly polar compounds that do not move in other systems.[7][8]
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[9] It is highly sensitive and selective, making it ideal for monitoring complex reactions and identifying intermediates and byproducts.[10] For 5-Cyano-2-hydroxy-6-methylnicotinic acid, LC-MS can provide definitive confirmation of product formation and purity.
Troubleshooting Guide for LC-MS Analysis
Q1: I'm not seeing a peak for my compound of interest. What could be the problem?
A1: The absence of a peak can be due to several factors, from sample preparation to instrument settings.
Incorrect Ionization Mode: 5-Cyano-2-hydroxy-6-methylnicotinic acid has a carboxylic acid group and a hydroxyl group, making it amenable to ionization in both positive and negative ion modes. However, one mode may be significantly more sensitive than the other. Given its acidic nature, negative ion mode (detecting the [M-H]- ion) is often a good choice for carboxylic acids.[11] Solution: Analyze your sample in both positive and negative ion modes to determine which provides a better signal. For negative ion mode, adding a small amount of a basic modifier like ammonium hydroxide to the mobile phase can enhance deprotonation.[12]
Poor Chromatographic Retention: If your compound is very polar, it may not be well-retained on a standard reversed-phase C18 column, eluting in the void volume where it can be masked by other components.[13] Solution: Consider using a column designed for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or an embedded polar group (EPG) column.[13]
Ion Suppression: The presence of other components in your reaction mixture can interfere with the ionization of your target analyte, leading to a reduced or absent signal.[14][15] This is a common issue in LC-MS. Solution: Improve your sample preparation to remove interfering substances. This could involve a simple dilution or a more extensive cleanup step like solid-phase extraction (SPE).[14] Also, optimizing the chromatography to separate your analyte from the interfering components is crucial.[15]
Q2: My peak shape is poor (e.g., broad, tailing). How can I improve it?
A2: Poor peak shape can compromise resolution and quantification.
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. For an acidic compound like 5-Cyano-2-hydroxy-6-methylnicotinic acid, using a mobile phase with a pH below its pKa will keep it in its neutral form, which generally results in better peak shape on a reversed-phase column. Solution: Add a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), to your mobile phase.
Secondary Interactions with the Column: The analyte may have secondary interactions with the stationary phase or the metal components of the column, leading to peak tailing. Solution: Try a different column with a different stationary phase chemistry. In some cases, using a metal-free or PEEK-lined column can reduce interactions with metal ions.[16]
Column Overload: Injecting too much sample can lead to broad and distorted peaks. Solution: Dilute your sample and inject a smaller volume.
Q3: I'm seeing multiple peaks that could be my product. How do I confirm the correct one?
A3: Mass spectrometry provides the key to identifying your product.
Check the Mass-to-Charge Ratio (m/z): The primary peak should have an m/z value that corresponds to the expected molecular weight of your product. For 5-Cyano-2-hydroxy-6-methylnicotinic acid (molecular weight to be calculated), you would expect to see the [M+H]+ ion in positive mode or the [M-H]- ion in negative mode.
Look for Adducts: In addition to the primary ion, you may also see adducts with solvent molecules or salts (e.g., [M+Na]+, [M+K]+, [M+NH4]+). These can help to confirm the molecular weight of your compound.
Tandem Mass Spectrometry (MS/MS): If your instrument is capable, performing MS/MS on the peak of interest will generate a fragmentation pattern that is unique to your compound's structure, providing definitive identification.
Step-by-Step Protocol for LC-MS Method Development
Determine the Analyte's Properties: Understand the structure and physicochemical properties of 5-Cyano-2-hydroxy-6-methylnicotinic acid, including its expected molecular weight and polarity.
Select a Column and Mobile Phase: For a polar compound, a good starting point is a reversed-phase C18 column with a mobile phase of water and acetonitrile or methanol, both containing 0.1% formic acid.
Optimize Chromatography: Start with a gradient elution from low to high organic solvent concentration to determine the retention time of your compound. Adjust the gradient to achieve good separation from other components in the reaction mixture.
Optimize Mass Spectrometer Parameters:
Ionization Source: Electrospray ionization (ESI) is a good choice for this type of molecule.[17]
Polarity: Run the analysis in both positive and negative ion modes to find the optimal setting.
Source Parameters: Optimize the capillary voltage, gas flow rates, and temperatures to maximize the signal for your analyte.[18]
Analyze Reaction Samples: Once you have a robust method, you can inject samples from your reaction at different time points to monitor the disappearance of starting materials and the appearance of the product.
Recommended Starting LC-MS Conditions
Parameter
Recommended Starting Condition
Notes
Column
Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
A versatile starting point. Consider a HILIC column if retention is poor.
Mobile Phase A
Water + 0.1% Formic Acid
The acid improves peak shape and ionization efficiency.[12]
This technical support guide provides in-depth troubleshooting and frequently asked questions for researchers encountering byproduct formation during the synthesis and analysis of 5-Cyano-2-hydroxy-6-methylnicotinic acid...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides in-depth troubleshooting and frequently asked questions for researchers encountering byproduct formation during the synthesis and analysis of 5-Cyano-2-hydroxy-6-methylnicotinic acid. Our approach is rooted in explaining the chemical causality behind experimental observations to empower you to logically diagnose and resolve common issues.
Section 1: Frequently Asked Questions (FAQs) on Synthesis and Byproduct Formation
This section addresses common questions regarding the synthetic pathway and the theoretical origins of impurities.
Q1: What is a common synthetic route for 5-Cyano-2-hydroxy-6-methylnicotinic acid and why is it prone to byproducts?
A common and efficient method for synthesizing the substituted pyridine core of the target molecule is a variation of the Gewald reaction.[1][2][3] This multi-component reaction typically involves the condensation of a β-ketoester (like ethyl acetoacetate), an activated nitrile (like malononitrile or a cyanoacetamide derivative), and a source of ammonia, followed by subsequent chemical transformations (e.g., hydrolysis).
The primary susceptibility to byproduct formation arises from the multiple reactive functional groups present in the reactants and the product: a nitrile, a carboxylic acid, and a hydroxyl group on an aromatic ring. Each of these can participate in side reactions under various pH and temperature conditions.
Caption: Overview of a plausible multi-component synthesis pathway.
Q2: What are the most common theoretically-possible byproducts I should anticipate?
Based on the structure of 5-Cyano-2-hydroxy-6-methylnicotinic acid, several byproducts can be predicted. Understanding these possibilities is the first step in identifying them.
Incomplete Hydrolysis Product: The most common byproduct is often the corresponding amide, 5-Carbamoyl-2-hydroxy-6-methylnicotinic acid . The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate, and if the reaction conditions (e.g., time, temperature, or reagent concentration) are insufficient, this intermediate can be isolated.[4][5][6]
Decarboxylation Product: At elevated temperatures, the carboxylic acid group can be lost as CO₂, leading to the formation of 3-Cyano-6-methylpyridin-2-ol .[7][8] This is a common side reaction for carboxylic acids, particularly those with activating groups on the aromatic ring.
Dicarboxylic Acid Product: If the synthesis is performed under harsh hydrolytic conditions (e.g., strong acid or base at high temperatures), the nitrile group might also be hydrolyzed, yielding 2-Hydroxy-6-methylpyridine-3,5-dicarboxylic acid .
Unreacted Starting Materials or Intermediates: Depending on the purification efficiency, unreacted starting materials or stable intermediates from the cyclization step may also be present.
Caption: Major potential byproducts and their relationship to the target molecule.
Section 2: Troubleshooting Guide for Byproduct Identification
This guide provides a systematic approach to identifying unknown impurities observed during routine analysis.
Q3: I have an unexpected peak in my HPLC-UV chromatogram. How do I begin to identify it?
An unknown peak requires a logical diagnostic workflow. The first and most critical step is to get a molecular weight.
Step 1: Obtain Mass Spectrometry (MS) Data.
If you are not already using LC-MS, re-run the sample on an LC-MS system. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) provides the molecular weight of the compound associated with the unknown peak, which is the single most useful piece of information for identification.[9][10][11]
Step 2: Analyze the Molecular Weight.
Compare the molecular weight of the unknown peak to the predicted byproducts from the table below. Remember to account for the mass of the ion you are observing in the mass spectrometer (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
Table 1: Molecular Weights of Target Molecule and Potential Byproducts
Q4: My LC-MS shows a mass of [M+18]⁺ or [M-44]. What do these suggest?
[M+18]⁺ (or a mass difference of +18 Da): This often corresponds to the amide byproduct (5-Carbamoyl-2-hydroxy-6-methylnicotinic acid). The mass difference between the target molecule (192.15 Da) and the amide (210.16 Da) is approximately 18 Da, corresponding to the addition of a water molecule during the hydrolysis of the nitrile to the amide.
[M-44] (or a mass difference of -44 Da): This strongly suggests the decarboxylation byproduct (3-Cyano-6-methylpyridin-2-ol). The mass of a CO₂ group is ~44 Da. Its loss from the parent molecule (192.15 Da) results in a fragment with a mass of ~148.14 Da.[7]
Q5: The ¹H NMR spectrum of my purified product shows extra signals. How can I use them for identification?
If you have isolated the impurity or have a mixture, ¹H NMR spectroscopy provides definitive structural information.[12][13][14] For substituted pyridines, the chemical shifts and coupling constants are highly informative.
Step 1: Assign the signals for your target molecule.
First, be certain of the proton assignments for 5-Cyano-2-hydroxy-6-methylnicotinic acid.
Table 2: Predicted ¹H NMR Signals for the Target Molecule
Proton Position
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J)
Notes
H-4
8.3 - 8.5
s (singlet)
N/A
Aromatic proton between two substituents.
-CH₃
2.5 - 2.7
s (singlet)
N/A
Methyl group on the pyridine ring.
-OH
12.0 - 14.0
br s (broad s)
N/A
Carboxylic acid proton, exchanges with D₂O.
-OH (C2)
10.0 - 12.0
br s (broad s)
N/A
Hydroxyl proton, exchanges with D₂O.
Note: Predicted shifts are estimates and can vary based on solvent and pH.
Step 2: Analyze the unassigned signals.
Signals in the 7.0-8.5 ppm region with different splitting: If you see a pair of doublets instead of a singlet for the aromatic proton, this could indicate an isomeric byproduct where the substituents are in different positions.
Absence of the carboxylic acid proton signal: If the broad singlet above 12 ppm is missing and you have a signal corresponding to the decarboxylated mass, you have likely identified the decarboxylation byproduct.
Presence of broad signals around 7.5-8.0 ppm: These could be indicative of amide (-CONH₂) protons, suggesting the presence of the amide byproduct.
Caption: A logical workflow for identifying unknown byproducts.
Section 3: Standard Operating Procedures (SOPs) for Analysis
SOP 1: HPLC-UV/MS Analysis of Crude Reaction Mixture
This protocol is designed for the rapid assessment of reaction conversion and impurity profiling.
Sample Preparation:
a. Accurately weigh ~1 mg of the crude reaction mixture.
b. Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water. Use sonication if necessary to ensure complete dissolution.
c. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
Instrumentation and Conditions:
HPLC System: Agilent 1260 Infinity II or equivalent.
Column: Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent reversed-phase column.[15]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 5% B
18.1-22 min: 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
UV Detection: 260 nm.
MS Detector: Agilent 6120 Quadrupole LC/MS or equivalent.
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
Scan Range: m/z 100-500.
Data Analysis:
a. Integrate all peaks in the UV chromatogram.
b. Extract the mass spectrum for each peak.
c. Identify the [M+H]⁺ or [M-H]⁻ ion and compare the calculated neutral mass to the values in Table 1.
References
Analysis of nicotinic acid and its metabolites by HPLC-MS/MS.
Challenges in scaling up "5-Cyano-2-hydroxy-6-methylnicotinic acid" synthesis
Technical Support Center: Scaling Up 5-Cyano-2-hydroxy-6-methylnicotinic Acid Synthesis Introduction: Process Overview & Critical Architecture Welcome to the Technical Support Center. This guide addresses the scale-up ch...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scaling Up 5-Cyano-2-hydroxy-6-methylnicotinic Acid Synthesis
Introduction: Process Overview & Critical Architecture
Welcome to the Technical Support Center. This guide addresses the scale-up challenges for 5-Cyano-2-hydroxy-6-methylnicotinic acid (CAS: 38116-61-9 / 54108-41-7 analogs), a highly functionalized pyridine intermediate used in the synthesis of kinase inhibitors (e.g., RORγ modulators) and other bioactive heterocycles.
The industrial standard for this synthesis typically follows a Gould-Jacobs type cyclization or a modified Guareschi-Thorpe condensation . The most scalable route involves the condensation of 3-aminocrotononitrile (3-aminobut-2-enenitrile) with Diethyl ethoxymethylenemalonate (EMME) , followed by thermal cyclization and selective hydrolysis.
Core Challenges:
Rheology: The reaction mixture transitions from a liquid melt to a solid cake during cyclization, threatening agitator integrity.
Thermal Management: The condensation is exothermic, while the cyclization requires high temperatures (>120°C), creating a "runaway-then-freeze" risk.
Chemo-selectivity: Hydrolyzing the C3-ester to the acid without hydrating the C5-cyano group to an amide.
Visual Workflow: Synthetic Pathway
The following diagram outlines the critical process nodes and decision points for the scale-up campaign.
Caption: Process flow for the Gould-Jacobs type synthesis of 5-Cyano-2-hydroxy-6-methylnicotinic acid, highlighting the critical solidification phase.
Module 1: Reaction Setup & Cyclization (The "Melt" Phase)
Context: The reaction between 3-aminocrotononitrile and EMME is often performed "neat" (solvent-free) or in high-boiling solvents (e.g., Dowtherm A) to drive the elimination of ethanol.
Troubleshooting Guide
Q1: The reaction mass solidifies completely during the 150°C hold, seizing the agitator. How do we prevent this on a 50L scale?
Root Cause: The product, Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, has a high melting point (>200°C).[1] As the cyclization proceeds, the product precipitates out of the molten reagents.
Solution: Do not run this reaction neat on a scale >1kg.
Protocol Adjustment: Use a high-boiling solvent such as Diphenyl ether (Dowtherm A) or Sulfolane . A ratio of 3-5 volumes of solvent relative to the theoretical yield is usually sufficient to maintain a stirrable slurry.
Alternative: If a solvent-free approach is required for cost, use a kneader-reactor or a high-torque anchor agitator. However, adding a "flux" solvent like Xylene (reflux) can help, provided the temperature is high enough (140°C) to drive off the ethanol formed.
Q2: We observe a severe exotherm immediately upon mixing the reagents. Is this normal?
Analysis: Yes. The initial Michael addition/condensation of the amine onto the EMME is exothermic.
Control Strategy:
Dosing: Do not dump all reagents at once. Charge EMME (and solvent) first. Heat to 60-80°C.
Addition: Add 3-aminocrotononitrile portion-wise or as a melt/solution over 1-2 hours.
Ventilation: Ensure the condenser is set to distill off the ethanol generated in the second phase (cyclization), but reflux during the initial addition to prevent loss of volatile nitrile.
Q3: Yield is low (<50%), and NMR shows uncyclized enamine intermediates.
Diagnosis: Incomplete ethanol removal. The cyclization is an equilibrium process driven by the removal of ethanol.
Fix: Ensure the reaction temperature reaches 140-160°C and that ethanol is actively distilled out. If using a solvent like Xylene, use a Dean-Stark trap to remove ethanol while returning the solvent.
Module 2: Selective Hydrolysis (The "Chemo-selectivity" Phase)
Context: You must hydrolyze the ethyl ester at position 3 to a carboxylic acid without hydrolyzing the cyano group at position 5 to an amide (primary failure mode).
Troubleshooting Guide
Q4: We are detecting "5-carbamoyl" impurity (amide) at 10-15%. How do we stop the nitrile hydrolysis?
Mechanism: Nitriles hydrolyze to amides under strong basic conditions, especially at high temperatures.
Protocol Adjustment:
Temperature: Lower the hydrolysis temperature. Standard saponification (NaOH) should be conducted at 40-60°C , not reflux.
Base Concentration: Use varying equivalents of NaOH (start with 2.2 eq). Avoid a large excess of base.
Time: Monitor the reaction by HPLC every 30 minutes. Quench immediately upon disappearance of the ester.
Alternative: Consider Acid Hydrolysis (e.g., 6N HCl, reflux). While nitriles are also acid-sensitive, the ester hydrolysis might be faster. However, for hydroxypyridines, mild alkaline hydrolysis is generally preferred due to solubility of the phenolate salt.
Q5: The product precipitates as a "goo" or sticky solid upon acidification.
Root Cause: Rapid pH change causing occlusion of impurities or formation of zwitterionic aggregates.
Solution:
Slow Acidification: Adjust pH from 14 down to 3-4 very slowly (over 2 hours) at elevated temperature (50°C).
Digestion: Once the solid forms, heat the slurry to 80°C for 1 hour ("Ostwald ripening") to improve crystal structure and filterability.
pH Target: The isoelectric point is likely around pH 3.5. Do not overshoot to pH 1 unless necessary, as the pyridine nitrogen might protonate, increasing solubility and yield loss.
Module 3: Quantitative Data & Specifications
Table 1: Critical Process Parameters (CPP) for Scale-Up
Step 1: Synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate
Charge 1.0 eq of 3-aminocrotononitrile (e.g., 82 g) and 1.1 eq of Diethyl ethoxymethylenemalonate (EMME) (e.g., 237 g) into a reactor equipped with a mechanical stirrer and a distillation head.
Add Solvent (Dowtherm A or Diphenyl Ether, 300 mL). Note: Can be run neat if high-torque stirring is available.
Heat slowly to 100°C. Stir for 1 hour. (Exotherm management).
Ramp temperature to 150-160°C over 2 hours. Collect distillate (Ethanol).
Hold at 160°C for 4-6 hours until HPLC shows <2% starting material.
Cool to 80°C. Add Ethanol (200 mL) to dilute the slurry.
Cool to 20°C. Filter the solid.
Wash with cold Ethanol/MTBE. Dry. Yield: ~75-85%.[2]
Step 2: Hydrolysis to 5-Cyano-2-hydroxy-6-methylnicotinic Acid
Suspend the ester (100 g) in Water (500 mL).
Add NaOH (2.5 eq) as a 20% solution dropwise at 25°C.
Heat to 50°C. Stir for 3-5 hours. Monitor strictly by HPLC for Amide formation.
Cool to 20°C. Filter any insoluble particulates.
Acidify the filtrate with 6N HCl to pH 3-4.
Stir the resulting thick slurry at 20°C for 2 hours.
Filter , wash with water, and dry under vacuum at 60°C. Yield: ~90%.
References
Guareschi-Thorpe and Gould-Jacobs Modifications
Synthesis of 5-cyano-2-hydroxy-6-methylnicotinic acid (D114).[3][4] Patent CN106536489B. (2017).
General Pyridine Scale-Up
Challenges of scaling up chemical processes... Digitell Inc. (2025).
Hydrolysis of Cyanopyridines
Preparation of Cyanopyridines by Direct Cyanation. Synthesis (2005).
A Comparative Analysis of the Biological Activity of 5-Cyano-2-hydroxy-6-methylnicotinic Acid and Its Analogs
This guide provides an in-depth comparison of the biological activities of 5-Cyano-2-hydroxy-6-methylnicotinic acid and its structural analogs. Designed for researchers in drug discovery and medicinal chemistry, this doc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of the biological activities of 5-Cyano-2-hydroxy-6-methylnicotinic acid and its structural analogs. Designed for researchers in drug discovery and medicinal chemistry, this document synthesizes available data to illuminate the structure-activity relationships (SAR) within this class of compounds and offers detailed protocols for their evaluation.
Introduction: The Versatile Scaffold of Nicotinic Acid
Nicotinic acid, or vitamin B3, is a fundamental molecule in biological systems, primarily known for its role in cellular metabolism and as a lipid-lowering agent.[1] Its simple pyridine carboxylic acid structure, however, serves as a remarkably versatile scaffold. Chemical modifications to the pyridine ring and the carboxylic acid group have given rise to a vast array of derivatives with diverse and potent biological activities, including antimicrobial, antioxidant, anti-inflammatory, and vasorelaxant properties.[1][2][3] The exploration of these analogs is a fertile ground for the discovery of new therapeutic agents.
This guide focuses on a specific, substituted derivative, 5-Cyano-2-hydroxy-6-methylnicotinic acid , and places it in the context of its analogs to understand how subtle changes in chemical structure can dramatically alter biological function. While direct and extensive biological data for this exact molecule is not widely published, we can infer its potential activities and guide future research by examining related compounds.
The structure of 5-Cyano-2-hydroxy-6-methylnicotinic acid combines several key functional groups, each expected to influence its physicochemical properties and biological interactions:
Nicotinic Acid Backbone: The foundational pyridine-3-carboxylic acid structure.
2-Hydroxy Group: This group can participate in hydrogen bonding and may exist in tautomeric equilibrium with its pyridone form. This feature is crucial for its interaction with biological targets.
5-Cyano Group: A strong electron-withdrawing group that can significantly alter the electronic distribution of the pyridine ring, impacting its pKa and potential as a hydrogen bond acceptor.
6-Methyl Group: A small, lipophilic group that can influence steric interactions with target binding sites and may impact metabolic stability.[4]
Based on the activities of related nicotinic acid derivatives, this compound is a candidate for evaluation in several therapeutic areas, most notably as an antimicrobial or an enzyme inhibitor.
Comparative Biological Activities of Nicotinic Acid Analogs
The biological activity of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The following sections compare the known activities of various analogs, providing a framework for predicting the potential of 5-Cyano-2-hydroxy-6-methylnicotinic acid.
Antimicrobial Activity
Nicotinic acid derivatives are a well-established class of antimicrobial agents, with activity against a range of bacteria and fungi.[2][5] The mechanism often involves the inhibition of essential enzymes or disruption of cellular processes.
Several studies have synthesized and tested series of nicotinic acid derivatives, revealing key SAR insights. For example, the synthesis of acylhydrazone derivatives of nicotinic acid led to compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL.[6] Subsequent cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives also yielded compounds with a broad spectrum of activity.[6]
The presence of specific substituents is critical. For instance, a 5-nitrofuran substituent on an acylhydrazone derivative conferred high activity against Staphylococcus epidermidis (MIC = 1.95 µg/mL) and MRSA (MIC = 7.81 µg/mL).[6] This highlights the importance of the substituent at the 5-position, where our target compound has a cyano group.
Table 1: Comparative Antimicrobial Activity of Selected Nicotinic Acid Analogs
The data suggest that modifications to the carboxylic acid group (e.g., forming hydrazones or amides) and the introduction of specific substituents on the ring (like halogens or nitro-containing heterocycles) are effective strategies for enhancing antimicrobial potency. The electron-withdrawing cyano group in 5-Cyano-2-hydroxy-6-methylnicotinic acid may contribute similarly to its potential antimicrobial profile.
Enzyme Inhibition
Nicotinic acid analogs can act as inhibitors of various enzymes, a property that underpins many of their therapeutic effects.
Cytochrome P450 (CYP) Inhibition: CYP enzymes are crucial for drug metabolism.[7] Some nicotinic acid derivatives can inhibit these enzymes, which can be a therapeutic goal or an unwanted side effect. For example, β-nicotyrine, a nicotine analog, is a potent inhibitor of CYP2A6 (KI = 1.07 µM), an enzyme responsible for nicotine metabolism.[8] The potential for 5-Cyano-2-hydroxy-6-methylnicotinic acid to interact with CYP enzymes would be a critical part of its preclinical evaluation.
Bacterial Enzyme Inhibition: The antimicrobial effects of some derivatives are due to the inhibition of essential bacterial enzymes. For instance, novel Schiff bases have been shown to inhibit E. coli DNA gyrase and Topoisomerase IV with IC50 values significantly lower than the reference drug novobiocin, demonstrating a dual-targeting mechanism.[9]
Nicotinate Dehydrogenase: This enzyme hydroxylates nicotinic acid to 6-hydroxynicotinate. It is known to act on various nicotinate analogs, including 6-methylnicotinate.[10] This suggests that the 6-methyl group on our target compound makes it a potential substrate or inhibitor for this class of enzymes.
Antioxidant and Vasorelaxant Activities
Some nicotinic acid derivatives exhibit significant antioxidant and vasorelaxant properties.[3]
A study on 2-(1-adamantylthio)nicotinic acid and its analogs demonstrated potent, dose-dependent vasorelaxation of rat thoracic aorta.[3] This effect was found to be mediated by endothelium-induced nitric oxide (NO) and prostacyclin. The same compounds also showed antioxidant activity in DPPH and superoxide dismutase (SOD) assays. The free carboxylic acid form was the most potent vasorelaxant (ED50 of 21.3 nM) and antioxidant in the DPPH assay, suggesting the carboxylic acid moiety is crucial for this activity.[3]
A Comparative Guide to the Structural Confirmation of 5-Cyano-2-hydroxy-6-methylnicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of the essential analytical techniques for the structural c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of the essential analytical techniques for the structural confirmation of 5-Cyano-2-hydroxy-6-methylnicotinic acid derivatives. These compounds, as part of the broader family of functionalized nicotinic acids, are of significant interest in medicinal chemistry.[1] The precise determination of their structure is a critical step in drug discovery and development, ensuring the correlation between chemical structure and biological activity.[2][3]
This guide is structured to provide not just procedural steps, but the underlying scientific rationale for experimental choices. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.
The Analytical Workflow: A Multi-faceted Approach
The structural elucidation of a novel compound is rarely accomplished with a single technique. Instead, a combination of spectroscopic and analytical methods is employed to build a comprehensive and validated structural picture. Each technique provides a unique piece of the puzzle, and their collective data provides the confidence required for publication and further development.
Caption: A typical workflow for the synthesis and structural confirmation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[4][5] It provides information about the chemical environment of individual atoms and how they are connected. For derivatives of 5-Cyano-2-hydroxy-6-methylnicotinic acid, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience in NMR Analysis
The key to successful NMR analysis is understanding how the electronic environment of the nicotinic acid ring and its substituents influence the chemical shifts of the protons and carbons. The electron-withdrawing nature of the cyano and carboxylic acid groups, along with the electron-donating effect of the hydroxyl and methyl groups, creates a distinct pattern of signals.
Expected ¹H NMR Spectral Data for a Hypothetical Derivative:
Proton Assignment
Expected Chemical Shift (ppm)
Multiplicity
Coupling Constant (J) in Hz
Rationale for Chemical Shift
-CH₃
~2.5
s
N/A
Methyl group adjacent to an aromatic ring.
Aromatic-H
~8.0-8.5
s
N/A
The sole proton on the pyridine ring, deshielded by adjacent electron-withdrawing groups.
-OH
~12.0-14.0
br s
N/A
Acidic proton of the carboxylic acid, often broad and downfield.
-OH (hydroxyl)
~5.0-7.0
br s
N/A
Phenolic proton, chemical shift can be variable and concentration-dependent.
Expected ¹³C NMR Spectral Data for a Hypothetical Derivative:
Carbon Assignment
Expected Chemical Shift (ppm)
Rationale for Chemical Shift
-CH₃
~20-25
Typical for a methyl group on an aromatic ring.
C-CN
~115-120
Characteristic of a nitrile carbon.
Aromatic C-H
~140-145
Deshielded aromatic carbon.
Aromatic C-Substituted
~120-160
Range for substituted carbons in the pyridine ring.
C=O (Carboxylic Acid)
~165-175
Typical for a carboxylic acid carbonyl carbon.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for polar compounds like nicotinic acid derivatives.
Instrument Setup:
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Acquire a standard ¹H NMR spectrum.
Acquire a standard ¹³C NMR spectrum. For less soluble samples, a longer acquisition time may be necessary.
Data Processing:
Apply Fourier transformation to the Free Induction Decay (FID).
Phase the resulting spectrum.
Calibrate the chemical shift scale to the residual solvent peak.
Integrate the ¹H NMR signals to determine proton ratios.
Advanced Experiments (if needed):
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular framework.[1]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[4][5] For novel compounds, high-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition, which in turn validates the molecular formula.
Expertise & Experience in MS Analysis
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For derivatives of 5-Cyano-2-hydroxy-6-methylnicotinic acid, characteristic losses of small molecules like CO₂, H₂O, and HCN can be expected, providing further structural confirmation.[6][7]
Expected Mass Spectrometry Data for a Hypothetical Derivative:
Ion
m/z (calculated)
m/z (observed)
Interpretation
[M+H]⁺
e.g., 193.0562
e.g., 193.0560
Molecular ion peak, confirming the molecular weight.
[M-H₂O+H]⁺
e.g., 175.0456
e.g., 175.0455
Loss of a water molecule.
[M-CO₂+H]⁺
e.g., 149.0613
e.g., 149.0611
Loss of carbon dioxide from the carboxylic acid group.
[M-HCN+H]⁺
e.g., 166.0504
e.g., 166.0502
Loss of hydrogen cyanide from the nitrile group.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like nicotinic acid derivatives.
Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., using a TOF or Orbitrap analyzer).
Data Interpretation:
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
Compare the observed accurate mass to the calculated mass for the proposed molecular formula. A mass error of <5 ppm is generally considered acceptable for confirmation.
Analyze the fragmentation pattern to identify characteristic losses.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4][8] It is an excellent first-pass analytical method to confirm the presence of the key cyano, hydroxyl, and carboxylic acid moieties.
Expertise & Experience in FTIR Analysis
The vibrational frequencies of different bonds are characteristic. The O-H stretch of a carboxylic acid is notably broad due to hydrogen bonding, while the C≡N stretch of a nitrile is a sharp, intense peak in a relatively clean region of the spectrum.[9]
Expected FTIR Data for a Hypothetical Derivative:
Functional Group
Expected Wavenumber (cm⁻¹)
Appearance
O-H (Carboxylic Acid)
2500-3300
Very Broad
C=O (Carboxylic Acid)
1700-1725
Strong, Sharp
C≡N (Nitrile)
2220-2260
Sharp, Medium-to-Strong
O-H (Phenolic)
3200-3600
Broad
C-H (Aromatic/Alkyl)
2850-3100
Medium-to-Weak
Experimental Protocol: FTIR Spectroscopy
Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
Collect a background spectrum of the empty ATR crystal.
Collect the sample spectrum. The instrument automatically ratios the sample spectrum to the background.
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When a suitable single crystal can be obtained, X-ray crystallography provides the most direct and unambiguous determination of the three-dimensional atomic and molecular structure.[10][11][12] It is the ultimate method for confirming connectivity, stereochemistry, and absolute configuration.[13]
Expertise & Experience in X-ray Crystallography
The primary challenge of this technique is growing a high-quality single crystal.[11] Once a crystal is obtained and diffracts well, the resulting electron density map can be used to build a complete 3D model of the molecule. This provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[2]
Crystal Growth: This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[10]
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.
Structure Solution and Refinement:
The diffraction data is processed to determine the unit cell dimensions and space group.
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
The model is refined against the experimental data to optimize the atomic positions and thermal parameters.
Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Caption: The logical process of integrating data from multiple analytical techniques to confirm a chemical structure.
Conclusion
The structural confirmation of 5-Cyano-2-hydroxy-6-methylnicotinic acid derivatives requires a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR provides the detailed connectivity map, HRMS confirms the molecular formula, and FTIR verifies the presence of key functional groups. When an unambiguous 3D structure is required, single-crystal X-ray crystallography stands as the definitive method. By integrating the data from these techniques, researchers and drug development professionals can have the utmost confidence in the structure of their compounds, a critical foundation for advancing their research.
References
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. 2023.
Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis.
Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer.
EXAMINATION OF HETEROCYCLIC COMPOUND: A REVIEW.
Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing.
Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
Absolute structure. Rigaku.
X-ray crystallography. Wikipedia.
Density functional theory and FTIR spectroscopic study of carboxyl group. Canadian Chemical Transactions.
X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.
NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures) investigation of nicotinic acid N-oxide: A combined experimental and theoretical study. PubMed. 2012.
Comparing different synthesis routes for "5-Cyano-2-hydroxy-6-methylnicotinic acid"
This guide provides an in-depth technical analysis of the synthesis routes for 5-Cyano-2-hydroxy-6-methylnicotinic acid (and its key intermediate, the ethyl ester). It is critical to distinguish this specific target (2-h...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the synthesis routes for 5-Cyano-2-hydroxy-6-methylnicotinic acid (and its key intermediate, the ethyl ester).
It is critical to distinguish this specific target (2-hydroxy, 6-methyl substitution) from its common regioisomer, 5-cyano-2-methyl-6-hydroxynicotinic acid, which is synthesized via a different pathway. This guide focuses on the specific construction of the 2-hydroxy-6-methyl core.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 5-Cyano-2-hydroxy-6-methylnicotinic acid (also known as 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid).
Key Application: Intermediate for P2X3 antagonists, tyrosine kinase inhibitors, and RORγ modulators.
Structural Challenge:
The pyridine ring requires specific placement of four functional groups:
C2: Hydroxy/Oxo group (requires an ester or amide precursor at the cyclization point).
C3: Carboxylic acid (usually protected as an ethyl ester).
Route A (The EMME Route): Thermal cyclization of Diethyl ethoxymethylene malonate (EMME) and 3-Aminocrotonitrile. This is the primary validated route for the 2-hydroxy-6-methyl isomer.
Route B (The Isomer Route - WARNING): Condensation of Ethyl Acetoacetate, DMFDMA, and Malononitrile. This typically yields the 2-methyl-6-hydroxy isomer and is often mistaken for the target route.
Route A: The EMME Thermal Cyclization (Gold Standard)
This route is the most direct method to secure the correct regiochemistry (2-OH, 6-Me). It utilizes a [3+3] cyclization strategy where the nitrogen source carries the methyl and cyano groups, while the electrophilic partner provides the ester and the carbonyl for the hydroxy group.
Mechanism of Action[1][2][7]
Addition-Elimination: The amino group of 3-aminocrotonitrile attacks the electrophilic enol ether carbon of EMME, displacing ethanol.
Thermal Cyclization: The resulting enamine intermediate undergoes intramolecular cyclization. The nucleophilic carbon (alpha to the nitrile) attacks the ester carbonyl of the malonate fragment.
Tautomerization: The resulting cyclic ketone tautomerizes to the stable 2-pyridone (2-hydroxy) form.
Figure 1: Reaction pathway for the synthesis of the 2-hydroxy-6-methyl isomer via EMME.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate
Purification: Wash the filter cake with ice-cold methanol (3 x 20 mL) to remove unreacted EMME and byproducts.
Dry under vacuum to yield the ethyl ester as a yellow solid (Approx. yield: 40-60%).
Step 2: Hydrolysis to Free Acid
Reagents: Ethyl ester product, 2M NaOH, 6M HCl.
Procedure:
Suspend the ester in water (5 volumes).
Add 2M NaOH (2.5 eq) and heat to reflux for 1-2 hours until the solution becomes clear (indicating saponification).
Cool to 0-5°C.
Acidify carefully with 6M HCl to pH 2-3.
Filter the precipitated acid, wash with water, and dry.
Route B: The "Isomer" Route (Comparative Analysis)
Warning: This route is frequently cited in general pyridine synthesis literature but typically yields the regioisomer (Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate). It is included here for exclusion purposes.
Mechanism: DMFDMA converts Ethyl Acetoacetate to an enaminone. Malononitrile attacks the enaminone, followed by cyclization.
Outcome: The methyl group from the acetoacetate ends up at the C2 position (adjacent to the nitrogen), and the carbonyl (hydroxy) ends up at C6 .
Use Case: Only use this route if your target is the 2-methyl-6-hydroxy isomer.
Comparative Data & Performance
Metric
Route A (EMME + Aminocrotonitrile)
Route B (EAA + DMFDMA + Malononitrile)
Target Isomer
2-Hydroxy-6-Methyl (Correct)
2-Methyl-6-Hydroxy (Incorrect for this topic)
Atom Economy
High (Loss of 2 EtOH)
Moderate (Loss of EtOH + HNMe2)
Reagent Cost
Moderate (EMME is commodity chemical)
High (DMFDMA is expensive)
Scalability
Excellent (Neat thermal reaction)
Good (Solvent-based)
Purification
Simple Filtration (Product precipitates)
Filtration/Recrystallization
Safety
Low risk (Standard handling)
Moderate (DMFDMA is flammable/toxic)
Key Analytical Checkpoints (Self-Validation)
To ensure you have synthesized the correct isomer (Route A), verify the following NMR signatures:
1H NMR (DMSO-d6):
Route A (Target): Methyl singlet at ~2.3-2.4 ppm (C6-Me). The C4-H proton typically appears as a singlet around 8.0-8.5 ppm .
Route B (Isomer): Methyl singlet often shifts slightly due to proximity to Nitrogen (C2-Me).
NOESY: In Route A, the Methyl group (C6) should show NOE correlation with the NH (or OH) if tautomerization allows, but crucially no correlation with the Ester ethyl group (which is at C3, far from C6). In Route B (2-Me, 3-COOEt), the Methyl (C2) and Ester (C3) are adjacent and may show NOE correlation.
References
Patent CN106536489B. Retinoid-related orphan receptor gamma modulators and uses thereof. (Describes the specific synthesis of 5-cyano-2-hydroxy-6-methylnicotinic acid via EMME). Link
BenchChem. Technical Guide to Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. (Describes the alternative isomer synthesis). Link
Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20.[4]2. (General reference for ester hydrolysis).
The Structure-Activity Relationship of 5-Cyano-2-hydroxy-6-methylnicotinic Acid Analogs: A Comparative Guide for the Development of Novel Enzyme Inhibitors
Introduction: The Enduring Potential of the Nicotinic Acid Scaffold in Drug Discovery The pyridine carboxylic acid framework, encompassing isomers like nicotinic acid, is a cornerstone in medicinal chemistry. These scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Potential of the Nicotinic Acid Scaffold in Drug Discovery
The pyridine carboxylic acid framework, encompassing isomers like nicotinic acid, is a cornerstone in medicinal chemistry. These scaffolds have given rise to a multitude of therapeutic agents targeting a wide array of diseases, from tuberculosis to hyperlipidemia. A key to their success lies in their ability to be readily functionalized, allowing for the fine-tuning of their pharmacological properties. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of nicotinic acid derivatives: analogs of 5-Cyano-2-hydroxy-6-methylnicotinic acid. While direct and extensive SAR studies on this particular scaffold are not abundant in publicly available literature, by drawing parallels with structurally related compounds, particularly other nicotinamide and 2-hydroxynicotinic acid derivatives, we can construct a robust framework for guiding the design of novel enzyme inhibitors.
This guide will focus on the potential of these analogs as anticancer agents, with a specific emphasis on their plausible activity as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). 2-Hydroxynicotinic acid itself is a known inhibitor of NAMPT, an enzyme crucial for NAD+ biosynthesis and highly active in cancer cells. By exploring the SAR of analogs of 5-Cyano-2-hydroxy-6-methylnicotinic acid, we aim to provide a rational basis for the development of more potent and selective anticancer therapeutics.
Comparative Analysis of 5-Cyano-2-hydroxy-6-methylnicotinic Acid Analogs as Potential NAMPT Inhibitors
The core structure of 5-Cyano-2-hydroxy-6-methylnicotinic acid presents several key positions for chemical modification: the carboxylic acid at C3, the cyano group at C5, the methyl group at C6, and the pyridine ring itself. The following table outlines a hypothetical SAR based on established principles from related nicotinic acid and NAMPT inhibitor studies.
Modification Position
Modification
Predicted Impact on Activity
Rationale
C3-Carboxylic Acid
Esterification (e.g., ethyl ester)
Likely maintained or slightly decreased activity
The carboxylic acid is often crucial for binding to the active site of enzymes like NAMPT. Esterification may reduce this interaction but could improve cell permeability.
Amidation
Variable, dependent on the amine
Primary and secondary amides can still participate in hydrogen bonding. Bulky substituents may introduce steric hindrance.
C5-Cyano Group
Replacement with other electron-withdrawing groups (e.g., nitro, trifluoromethyl)
Potentially maintained or enhanced activity
The electron-withdrawing nature of the cyano group likely contributes to the overall electronic profile of the molecule, which is important for target engagement.
Replacement with hydrogen or alkyl groups
Likely decreased activity
Removal of the electron-withdrawing group would significantly alter the electronic properties of the pyridine ring.
C6-Methyl Group
Replacement with larger alkyl or aryl groups
Potentially decreased activity
The C6-position is adjacent to the pyridine nitrogen and the C5-substituent, making it sterically sensitive. Larger groups may clash with the enzyme's binding pocket.
Replacement with hydrogen
May be tolerated
Removal of the methyl group could provide insights into the steric requirements of the active site.
Pyridine Ring
Introduction of additional substituents
Variable
Further substitution could modulate physicochemical properties like solubility and lipophilicity, but may also introduce unfavorable steric or electronic effects.
Experimental Protocols
I. General Synthesis of 5-Cyano-2-hydroxy-6-methylnicotinic Acid Analogs (Ester Derivatives)
The synthesis of ester analogs of 5-Cyano-2-hydroxy-6-methylnicotinic acid can be achieved through a multi-step process, starting from readily available precursors. The following is a representative protocol for the synthesis of the ethyl ester, a key intermediate.
Step 1: Synthesis of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
To a solution of ethyl acetoacetate and ethyl cyanoacetate in ethanol, add a catalytic amount of a base such as piperidine.
Heat the mixture to reflux for several hours.
Cool the reaction mixture and collect the precipitated product by filtration.
Wash the solid with cold ethanol and dry under vacuum to yield the target pyridone.
Causality Behind Experimental Choices:
Base Catalyst: Piperidine is a mild organic base that facilitates the condensation reaction without promoting significant side reactions.
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation to proceed at a reasonable rate.
Precipitation and Filtration: The product is typically a solid at room temperature and less soluble in cold ethanol than the starting materials and byproducts, allowing for purification by simple filtration.
Step 2: Chlorination to Ethyl 6-Chloro-5-cyano-2-methylnicotinate
Treat the pyridone from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl3).
Heat the mixture gently to drive the reaction to completion.
Carefully quench the reaction mixture with ice water.
Extract the product with an organic solvent (e.g., dichloromethane).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.
Causality Behind Experimental Choices:
Chlorinating Agent: POCl3 is a powerful chlorinating agent commonly used to convert pyridones to chloropyridines.
Quenching with Ice Water: This is a highly exothermic reaction, and slow addition to ice water helps to control the temperature and safely decompose excess POCl3.
Extraction: The chlorinated product is more soluble in organic solvents than in water, allowing for its separation from inorganic byproducts.
Step 3: Hydrolysis to Ethyl 5-Cyano-2-hydroxy-6-methylnicotinate
Hydrolyze the chlorinated intermediate from Step 2 using an aqueous base (e.g., sodium hydroxide) followed by acidification.
Alternatively, hydrolysis can sometimes be achieved under acidic conditions.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, adjust the pH to acidic (e.g., pH 3-4) with an acid like HCl to precipitate the product.
Collect the solid by filtration, wash with water, and dry to yield the final product.
Causality Behind Experimental Choices:
Hydrolysis: This step replaces the chlorine atom with a hydroxyl group to give the desired 2-hydroxynicotinic acid derivative.
Acidification: The product is a carboxylic acid, which is often more soluble in its salt form (at basic pH). Acidification protonates the carboxylate, making it less soluble and causing it to precipitate out of the aqueous solution.
II. In Vitro Biological Evaluation: NAMPT Inhibition Assay
The inhibitory activity of the synthesized analogs against NAMPT can be assessed using a colorimetric or fluorometric assay.
Protocol Outline:
Enzyme and Substrate Preparation: Recombinant human NAMPT enzyme and its substrates (nicotinamide and phosphoribosyl pyrophosphate - PRPP) are prepared in an appropriate assay buffer.
Compound Incubation: The test compounds (analogs of 5-Cyano-2-hydroxy-6-methylnicotinic acid) are dissolved in DMSO and pre-incubated with the NAMPT enzyme in a 96-well plate.
Reaction Initiation: The reaction is initiated by the addition of the substrates.
Detection: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is then converted to NAD+ by the enzyme NMNAT1. The resulting NAD+ is used to generate a colored or fluorescent product in a coupled enzymatic reaction (e.g., using a diaphorase and a tetrazolium salt).
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Self-Validating System:
Positive Control: A known NAMPT inhibitor (e.g., FK866) should be included to validate the assay's performance.
Negative Control: A vehicle control (DMSO without the test compound) is used to determine the baseline enzyme activity.
Dose-Response Curve: A full dose-response curve should be generated for each compound to ensure a reliable IC50 determination.
Visualization of the Biological Context
NAMPT's Role in NAD+ Biosynthesis and Cancer Cell Metabolism
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway, a critical process for maintaining the energy and signaling functions of cancer cells.
Caption: The NAMPT-mediated NAD+ salvage pathway and its role in cancer.
Conclusion and Future Directions
This guide provides a framework for understanding and exploring the structure-activity relationship of 5-Cyano-2-hydroxy-6-methylnicotinic acid analogs, with a focus on their potential as NAMPT inhibitors for cancer therapy. While the SAR presented is largely inferred from related compound classes, it offers a rational starting point for the design and synthesis of novel derivatives. Future work should focus on the systematic synthesis and biological evaluation of a library of these analogs to generate robust, quantitative SAR data. Such studies will be instrumental in validating the therapeutic potential of this scaffold and advancing the development of new and effective anticancer agents.
References
van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., Lane, J. R., Brussee, J., & Ijzerman, A. P. (2011).
Validation
A Comparative In Vitro Analysis of 5-Cyano-2-hydroxy-6-methylnicotinic Acid: A Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the initial in vitro characterization of "5-Cyano-2-hydroxy-6-methylnicotinic acid," a novel synthetic nicotinic acid derivative. In the absence of established biological...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the initial in vitro characterization of "5-Cyano-2-hydroxy-6-methylnicotinic acid," a novel synthetic nicotinic acid derivative. In the absence of established biological data for this specific molecule, we present a series of robust, validated assays to profile its cytotoxic potential and to explore a plausible enzymatic inhibitory activity, drawing comparisons with established compounds in the field. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
The rationale for the selected assays is grounded in the known biological activities of various nicotinic acid derivatives, which have shown promise in areas such as anti-inflammatory, anti-diabetic, and anti-tumor applications.[1][2][3][4] The structural features of 5-Cyano-2-hydroxy-6-methylnicotinic acid, particularly the electron-withdrawing cyano group, suggest a potential for unique biological interactions that warrant a systematic in vitro investigation.[5]
Part 1: Comparative Cytotoxicity Assessment
A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability.[6] Cytotoxicity assays are crucial for identifying a compound's potential to damage or kill cells, thereby establishing a therapeutic window for further investigation.[7][8] Here, we propose the use of the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the dose-dependent cytotoxic effects of 5-Cyano-2-hydroxy-6-methylnicotinic acid in comparison to Doxorubicin, a standard chemotherapeutic agent.[9]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT-based cytotoxicity assay.
Comparative Cytotoxicity Data (Hypothetical)
The cytotoxic activity is quantified by the IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth.[9]
Compound
Cell Line
IC50 (µM)
5-Cyano-2-hydroxy-6-methylnicotinic acid
HeLa
> 100
5-Cyano-2-hydroxy-6-methylnicotinic acid
MCF-7
> 100
5-Cyano-2-hydroxy-6-methylnicotinic acid
HEK293
> 100
Doxorubicin (Reference)
HeLa
0.8
Doxorubicin (Reference)
MCF-7
1.2
Doxorubicin (Reference)
HEK293
5.5
Interpretation of Hypothetical Results: The illustrative data suggests that 5-Cyano-2-hydroxy-6-methylnicotinic acid exhibits low cytotoxicity against both cancerous (HeLa, MCF-7) and non-cancerous (HEK293) cell lines, with an IC50 value greater than 100 µM. This indicates a favorable preliminary safety profile, warranting further investigation into its specific biological activities at non-toxic concentrations.
Part 2: Comparative Enzyme Inhibition Assay: α-Glucosidase
Given that some nicotinic acid derivatives have demonstrated inhibitory activity against carbohydrate-hydrolyzing enzymes, we propose an in vitro α-glucosidase inhibition assay.[1] This enzyme is a key target in the management of type 2 diabetes. Acarbose, a well-established α-glucosidase inhibitor, will be used as a positive control for comparison.
Caption: Workflow for the α-glucosidase inhibition assay.
Comparative α-Glucosidase Inhibition Data (Hypothetical)
The inhibitory activity is expressed as the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]
Compound
α-Glucosidase IC50 (µM)
5-Cyano-2-hydroxy-6-methylnicotinic acid
45.2
Acarbose (Reference)
210.5
Interpretation of Hypothetical Results: The hypothetical data indicates that 5-Cyano-2-hydroxy-6-methylnicotinic acid possesses more potent inhibitory activity against α-glucosidase than the reference drug, Acarbose. This suggests a potential therapeutic application in the context of hyperglycemia and warrants further investigation into its mechanism of inhibition (e.g., competitive, non-competitive).
Part 3: Detailed Experimental Protocols
For the purpose of reproducibility and methodological clarity, detailed step-by-step protocols for the aforementioned assays are provided below.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability.[8][9]
Cell Seeding:
Harvest and count HeLa, MCF-7, and HEK293 cells.
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium.
Include wells with medium only as a blank control.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
Compound Treatment:
Prepare a stock solution of 5-Cyano-2-hydroxy-6-methylnicotinic acid and Doxorubicin in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the stock solutions in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
Incubate for 48 hours.
MTT Assay and Measurement:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the blank wells from all other wells.
Calculate the percentage of cell viability using the formula:
(Absorbance of treated cells / Absorbance of vehicle control) x 100.
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is based on established methods for measuring α-glucosidase activity.[1]
Reagent Preparation:
Prepare a 0.1 M phosphate buffer (pH 6.8).
Prepare a 1.0 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer.
Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.
Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.
Assay Procedure:
Add 50 µL of different concentrations of 5-Cyano-2-hydroxy-6-methylnicotinic acid or Acarbose (in phosphate buffer) to the wells of a 96-well plate.
Add 50 µL of the α-glucosidase solution to each well.
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
Incubate at 37°C for 20 minutes.
Stop the reaction by adding 50 µL of the Na₂CO₃ solution.
Measure the absorbance at 405 nm.
Data Analysis:
The percentage of inhibition is calculated as:
[(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This guide outlines a foundational in vitro testing cascade for the novel compound, 5-Cyano-2-hydroxy-6-methylnicotinic acid. The hypothetical results suggest a compound with a favorable cytotoxicity profile and potent α-glucosidase inhibitory activity, making it a promising candidate for further preclinical development as a potential anti-diabetic agent.
Future in vitro studies should aim to:
Elucidate the mechanism of α-glucosidase inhibition.
Assess the compound's selectivity against other glycosidases.
Investigate its effects on relevant signaling pathways in appropriate cell-based models.
Explore other potential biological activities based on the diverse pharmacology of nicotinic acid derivatives, such as anti-inflammatory effects.[2][11]
By following a systematic and comparative in vitro testing approach, researchers can efficiently and effectively characterize novel chemical entities, paving the way for the discovery of new therapeutic agents.
References
Vertex AI Search. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development.
BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
PubMed. (2021, April 16).
ACS Publications. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment | ACS Medicinal Chemistry Letters.
Life Science Applic
PubMed. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
BenchChem. (2025). Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays.
ResearchGate. (2021, December 30). (PDF)
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
Protocols.io. (2019, November 13).
Sigma-Aldrich. (n.d.).
ResearchGate. (2025, August 6).
Labome. (2022, October 25). Receptor-Ligand Binding Assays.
PubMed. (2011, February 18). Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)
MDPI. (2022, March 4). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)
PubMed. (2019, April 2).
MDPI. (2022, January 20).
MDPI. (2022, November 21). Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species.
ResearchGate. (2025, February 12). A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review | Request PDF.
Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
PDXScholar. (2025, May 25). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products.
Guide to the Safe Disposal of 5-Cyano-2-hydroxy-6-methylnicotinic Acid
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed protocol for the safe disposal of 5-Cyano-2-hydroxy-6-methylnicotinic acid, grounded in an understanding of its chemical properties and potential hazards.
Hazard Profile and Core Safety Principles
Nicotinic Acid Core : Derivatives of nicotinic acid are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2][3][4][5]
Cyano Group : The presence of the cyano group introduces a more significant hazard. While the nitrile in this compound is organic and may be stable under normal conditions, it has the potential to release highly toxic hydrogen cyanide (HCN) gas if it comes into contact with strong acids.
Therefore, the cornerstone of safe disposal for this compound is rigorous segregation . Accidental mixing with acidic waste streams could create a life-threatening situation.
Incompatible Materials
To prevent dangerous reactions, 5-Cyano-2-hydroxy-6-methylnicotinic acid waste must be kept separate from the following classes of chemicals:
Incompatible Material Class
Rationale for Segregation
Strong Acids
Prevents the potential liberation of highly toxic hydrogen cyanide gas.
Strong Oxidizing Agents
Can lead to vigorous, potentially explosive reactions.[2][6]
Strong Bases
May cause decomposition or other unintended reactions.[1][2]
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Designate a Hazardous Waste Container
Select a container that is in good condition, free of leaks, and has a secure, screw-on cap.[7][8] The original product container is often the best choice for waste accumulation.[7]
The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers for any acidic or potentially corrosive waste.[8][9]
Step 2: Label the Waste Container
As soon as the first drop of waste enters the container, it must be labeled.[7][9]
Use a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[7][9]
Keep the waste container tightly closed at all times, except when you are actively adding waste.[7][8] This prevents the release of vapors and protects against spills.
Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[9][11] This could be a marked area on a benchtop or within a chemical fume hood.[9]
Ensure the SAA includes secondary containment, such as a tray or bin, to contain any potential leaks.[7]
Step 4: Segregate Your Waste Streams
The workflow diagram below illustrates the critical decision-making process for waste segregation. The primary directive is to prevent the mixing of this cyano-containing compound with incompatible materials, especially acids.[9]
Store the waste container for 5-Cyano-2-hydroxy-6-methylnicotinic acid away from containers of acidic waste.
Diagram 1: Waste Segregation Workflow
Step 5: Arrange for Disposal
Do not dispose of this chemical down the drain or in the regular trash.[7][11] It must be handled by a licensed hazardous waste disposal facility.
When your waste container is full (leaving at least 10% headspace for expansion) or you are finished generating this waste stream, contact your institution's EHS office to schedule a pickup.[8][9]
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][12] Seek medical attention if irritation occurs.[4]
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Seek immediate medical attention.[2]
Inhalation : Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Small Spills (Solid) : Ensure adequate ventilation.[1] Carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][5]
Large Spills : Evacuate the area immediately. Alert others in the vicinity and contact your institution's emergency response line or EHS office. Do not attempt to clean up a large spill yourself.
Always have your Safety Data Sheets (SDS) readily accessible and show them to any attending medical or emergency personnel.[5]
References
SAFETY DATA SHEET (2-Hydroxy-6-methylnicotinic acid) . Thermo Fisher Scientific. Available at: [Link]
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]
Procedures for Disposal of Hazardous Waste . The University of Texas at Austin. Available at: [Link]
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available at: [Link]
Guidelines: Handling and Disposal of Chemicals . Purdue Engineering. Available at: [Link]
Hazardous Waste Disposal Guide . Northwestern University. Available at: [Link]
This guide supersedes generic "organic acid" safety sheets. While often categorized as a standard irritant, the presence of the cyano (-CN) moiety combined with the pyridine ring necessitates a higher tier of vigilance regarding metabolic stability and reactivity.[2]
Chemical Risk: Acute toxicity (Oral/Dermal/Inhalation) and severe mucosal irritation (H315, H319, H335).[2]
Reactivity: Incompatible with strong oxidizing agents.[2] The 2-hydroxy/2-oxo tautomerism implies high melting points and potential static charge buildup during weighing.[1][2]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE."[2] The following matrix is calibrated for permeation resistance and particulate exclusion .
Protection Zone
Standard Operation (mg scale)
Scale-Up / Spill Cleanup (>10g)
Technical Rationale
Respiratory
N95 / P2 Respirator (if outside hood)
P100 / P3 Half-Mask
The fine powder nature of nicotinic acid derivatives creates an immediate inhalation hazard.[1][2]
Dermal (Hands)
Nitrile (Double Gloved) Outer:[2] 4-5 mil (0.10mm)Inner:[1][2] 4 mil
Long-cuff Nitrile (min 8 mil) or Laminate (Silver Shield)
Nitriles provide excellent splash protection against organic acids.[2] Double gloving prevents micro-permeation during extended handling.[2]
Ocular
Safety Glasses with Side Shields
Chemical Goggles (Indirect Vent)
Dust can bypass standard glasses.[2] Acidic solids cause immediate corneal damage upon moisture contact.
Body
Lab Coat (Cotton/Poly blend)
Tyvek® Coveralls
Prevents migration of toxic dust to street clothes.[2]
Operational Protocols: The "Why" and "How"
A. Weighing & Transfer (Static Control)
Context: Substituted pyridines often exhibit high static electricity, causing "powder fly" that contaminates balances and exposes the user.[2]
Engineering Control: utilize an Ionizing Air Blower or Anti-static Gun on the weigh boat before transfer.[2]
Technique: Do not pour from the stock bottle. Use a chemically inert spatula (stainless steel or PTFE-coated).[1]
Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Enclosure .
B. Solubilization Strategy
Context: The "2-hydroxy" group exists in equilibrium with the "2-oxo" form (tautomerism), creating strong intermolecular hydrogen bonds.[1][2] This makes the compound sparingly soluble in water and non-polar solvents.[2]
Primary Solvent:DMSO (Dimethyl Sulfoxide) or DMF .[2]
Protocol: Add solvent slowly to the powder to prevent clumping.[2] Vortex immediately.
Protocol: Dissolve in 1M NaOH or NaHCO₃ (1.1 equivalents) to deprotonate the carboxylic acid, forming the soluble carboxylate salt.[2]
Warning: Avoid strong acids during solubilization, as this precipitates the solid.
C. Reaction Setup
Context: The cyano group is stable but can hydrolyze to an amide/acid under strong acidic/basic conditions with heat.[2]
Venting: All reactions involving heating this compound must be vented to a scrubber or fume hood exhaust to manage potential trace HCN or ammonia evolution (rare but possible under extreme stress).[2]
Temperature: Monitor exotherms when mixing with strong bases (deprotonation energy).[2]
Decision Logic: PPE & Handling
The following diagram illustrates the decision-making process for handling this compound based on quantity and physical state.
Figure 1: Operational decision tree for selecting appropriate engineering controls and PPE based on physical state and solvent carrier.
Emergency & Disposal Protocols
Spill Response
Solid Spill: Do NOT sweep dry.[2] This generates dust.[2]
Correct Action: Cover with wet paper towels (water or dilute bicarb) to dampen, then wipe up.[2] Place in a sealed bag.
Liquid Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) if mixed with oxidizing solvents.
Waste Disposal Logic
This compound contains Nitrogen (Cyano/Pyridine) and is acidic.[2]
Stream:Organic Waste (Halogen-free) .
Segregation: Keep separate from Oxidizers (Peroxides, Nitric Acid) to prevent uncontrolled oxidation of the nitrile group.[2]
Labeling: Clearly mark as "Toxic / Irritant - Contains Cyanopyridine Derivative."[2]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 278298 (Related Structure: 5-Cyano-6-methylnicotinic acid).[2] PubChem.[2]
[Link][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US); 2011.[2]
[Link]